Product packaging for Rimsulfuron-d6(Cat. No.:)

Rimsulfuron-d6

Cat. No.: B12420502
M. Wt: 437.5 g/mol
InChI Key: MEFOUWRMVYJCQC-XERRXZQWSA-N
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Description

Rimsulfuron-d6 is a useful research compound. Its molecular formula is C14H17N5O7S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N5O7S2 B12420502 Rimsulfuron-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N5O7S2

Molecular Weight

437.5 g/mol

IUPAC Name

1-[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]-3-[(3-ethylsulfonyl-2-pyridinyl)sulfonyl]urea

InChI

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)/i2D3,3D3

InChI Key

MEFOUWRMVYJCQC-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)S(=O)(=O)CC)OC([2H])([2H])[2H]

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies used to determine the isotopic purity and enrichment of Rimsulfuron-d6, a deuterated analog of the sulfonylurea herbicide Rimsulfuron. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Rimsulfuron in various matrices.[1][2] The incorporation of stable isotopes like deuterium (d) imparts a mass shift that allows for clear differentiation from the unlabeled analyte, ensuring accurate and precise quantification.

Data Presentation: Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. Isotopic enrichment, on the other hand, is the percentage of a specific isotopic label at a given atomic position. For this compound, the "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium.

While specific batch data for this compound is proprietary and found on the Certificate of Analysis provided by the manufacturer, the following table illustrates how such data is typically presented. This hypothetical data is based on standard industry practices for stable isotope-labeled compounds.

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC-UV
Isotopic Purity (d6) ≥99%Mass Spectrometry
Isotopic Enrichment ≥99 atom % DMass Spectrometry / NMR
Unlabeled (d0) Content ≤0.5%Mass Spectrometry
d1-d5 Content ≤0.5% (sum)Mass Spectrometry

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment Analysis

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. By ionizing the compound and separating the ions based on their mass-to-charge ratio (m/z), one can quantify the relative abundance of the desired deuterated species (d6) compared to the unlabeled (d0) and partially labeled (d1-d5) species.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration appropriate for the mass spectrometer being used.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is typically employed for accurate mass measurements. Liquid chromatography (LC) is often coupled with the mass spectrometer (LC-MS) to separate the analyte from any potential impurities before mass analysis.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like Rimsulfuron.

  • Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire the mass spectrum of the molecular ion region of this compound.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5, d6).

    • The peak corresponding to the fully deuterated this compound (with all six deuterium atoms) will be the most abundant.

    • The relative intensity of each peak is used to calculate the percentage of each isotopic species.

    • Isotopic purity is determined by the percentage of the d6 species relative to the sum of all isotopic species.

    • Isotopic enrichment is calculated by considering the abundance of deuterium at the labeled positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR can be used to assess isotopic enrichment.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Analysis:

    • In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent.

    • The presence of small residual signals at these positions can be used to estimate the percentage of unlabeled material.

  • ²H NMR Analysis:

    • A ²H NMR spectrum will show signals only for the deuterium atoms in the molecule.

    • The presence and integration of these signals confirm the positions of deuteration and can be used to quantify the isotopic enrichment at each labeled site.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the determination of isotopic purity and enrichment of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_ms_data Mass Spectrometry Data Processing cluster_nmr_data NMR Data Processing cluster_result Final Report Rimsulfuron_d6 This compound Standard Dissolution Dissolution in appropriate solvent Rimsulfuron_d6->Dissolution LC_MS LC-MS Analysis Dissolution->LC_MS Inject NMR NMR Analysis Dissolution->NMR Analyze MS_Spectrum Acquire Mass Spectrum LC_MS->MS_Spectrum H1_NMR Acquire ¹H NMR Spectrum NMR->H1_NMR H2_NMR Acquire ²H NMR Spectrum NMR->H2_NMR Isotope_Distribution Determine Isotopic Distribution (d0-d6) MS_Spectrum->Isotope_Distribution Calc_Purity Calculate Isotopic Purity & Enrichment Isotope_Distribution->Calc_Purity CoA Certificate of Analysis Calc_Purity->CoA Confirm_Deuteration Confirm Positions of Deuteration H1_NMR->Confirm_Deuteration H2_NMR->Confirm_Deuteration Confirm_Deuteration->CoA

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimsulfuron-d6 is the deuterated analog of Rimsulfuron, a selective, post-emergence sulfonylurea herbicide. Due to the kinetic isotope effect, deuterated compounds like this compound exhibit altered metabolic rates and pharmacokinetic profiles, making them valuable tools in metabolic studies and as internal standards for quantitative analysis.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside its non-deuterated counterpart, Rimsulfuron. It also details its mechanism of action, metabolic fate, and relevant experimental protocols for its analysis.

Physical and Chemical Properties

General and Physical Properties
PropertyRimsulfuronThis compound (Computed)Reference
Molecular Formula C₁₄H₁₇N₅O₇S₂C₁₄H₁₁D₆N₅O₇S₂[3]
Molecular Weight 431.4 g/mol 437.5 g/mol [3][4]
Appearance Colorless to off-white solid/crystals-
Melting Point 172-173 °C (decomposes)-
Boiling Point Decomposes before boiling-
Density 1.50 g/cm³ at 20°C-
Vapor Pressure <1.0 x 10⁻⁵ Pa at 25°C-
pKa 4.0-
Solubility
SolventSolubility of RimsulfuronReference
Water (unbuffered, 25°C) <10 mg/L
Water (pH 5, 25°C) 135 mg/L
Water (pH 7, 25°C) 7.3 g/L
Water (pH 9, 25°C) 5.56 g/L

Mechanism of Action

Rimsulfuron is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, Rimsulfuron disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants.

Rimsulfuron Rimsulfuron ALS Acetolactate Synthase (ALS) Rimsulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Required for Plant_Death Plant Death Cell_Growth->Plant_Death Cessation leads to

Figure 1: Mechanism of action of Rimsulfuron.

Metabolic Pathway

The metabolism of Rimsulfuron in plants and animals proceeds primarily through two main pathways: cleavage of the sulfonylurea bridge and hydroxylation followed by conjugation. The major metabolites are generally less active or inactive as herbicides.

Rimsulfuron Rimsulfuron Metabolite1 Hydroxypyrimidine Rimsulfuron Rimsulfuron->Metabolite1 Hydroxylation Metabolite2 Pyridinesulfonamide Rimsulfuron->Metabolite2 Bridge Cleavage Metabolite3 Pyrimidinamine Rimsulfuron->Metabolite3 Bridge Cleavage Conjugates Glucose Conjugates Metabolite1->Conjugates Conjugation Inactive Inactive Metabolites Metabolite2->Inactive Metabolite3->Inactive Conjugates->Inactive

Figure 2: Simplified metabolic pathway of Rimsulfuron.

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is scarce, a general synthesis can be inferred from the synthesis of Rimsulfuron and general methods for deuteration. Recent literature describes the synthesis of stable isotope-labeled Rimsulfuron for crop metabolism studies. The synthesis generally involves the coupling of two key intermediates, with deuteration introduced in one of the starting materials.

General Synthetic Scheme:

  • Synthesis of Deuterated Intermediate: One of the key intermediates, such as 2-amino-4,6-di(methoxy-d3)pyrimidine, is synthesized using deuterated reagents.

  • Synthesis of the Second Intermediate: The second intermediate, 3-(ethylsulfonyl)-2-pyridinesulfonyl isocyanate, is prepared separately.

  • Coupling Reaction: The two intermediates are reacted together to form this compound.

  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

A patented method for the synthesis of Rimsulfuron involves the condensation of 3-ethylsulfonyl-2-pyridinesulfonamide with a phenyl carbamate derivative of the pyrimidine ring.

Analytical Method for Rimsulfuron and its Metabolites

The following is a summary of a validated analytical method for the determination of Rimsulfuron and its metabolites in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (Water):

  • To a 5 mL water sample, add an internal standard solution (e.g., Atrazine-d5).

  • Acidify the sample with a suitable buffer (e.g., ammonium formate).

  • The sample is then ready for direct injection or can be further purified by solid-phase extraction (SPE) if necessary.

Sample Preparation (Soil):

  • Extract a known amount of soil with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Centrifuge the sample and collect the supernatant.

  • The extract can be concentrated and reconstituted in a suitable solvent for analysis. For cleaner samples, a solid-phase extraction (SPE) cleanup step can be employed.

HPLC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for Rimsulfuron, its metabolites, and the internal standard.

cluster_0 Sample Preparation cluster_1 Analysis Water Water Sample Spike Spike with Internal Standard Water->Spike Soil Soil Sample Extract Solvent Extraction Soil->Extract HPLC HPLC Separation (C18 Column) Spike->HPLC Cleanup SPE Cleanup (Optional) Extract->Cleanup Cleanup->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quant Quantification MSMS->Quant

Figure 3: General workflow for the analysis of Rimsulfuron.

Conclusion

This compound serves as an essential tool for researchers in the fields of environmental science, agriculture, and drug metabolism. While experimental data on its physical and chemical properties are limited, a comprehensive understanding can be derived from its non-deuterated analog, Rimsulfuron. The provided information on its mechanism of action, metabolic pathways, and analytical protocols offers a solid foundation for its application in scientific research. The use of deuterated standards like this compound is critical for accurate and precise quantification in complex matrices, ensuring the reliability of experimental data.

References

Rimsulfuron-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rimsulfuron-d6, a deuterated analog of the sulfonylurea herbicide, Rimsulfuron. This document details its chemical properties, mechanism of action, and applications in analytical and research settings.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard in analytical methodologies for the quantification of Rimsulfuron. The deuteration provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.

PropertyValue
Chemical Name N-((4,6-bis(methoxy-d3)pyrimidin-2-yl)carbamoyl)-3-(ethylsulfonyl)pyridine-2-sulfonamide
Molecular Formula C₁₄H₁₁D₆N₅O₇S₂
Molecular Weight 437.48 g/mol
CAS Number (Rimsulfuron) 122931-48-0

Mechanism of Action: Inhibition of Acetolactate Synthase

Rimsulfuron, the parent compound of this compound, exerts its herbicidal activity by targeting and inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. The inhibition of ALS leads to a deficiency in these vital amino acids, subsequently halting cell division and resulting in the death of susceptible plants.

rimsulfuron_pathway Mechanism of Action of Rimsulfuron cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Growth_Arrest Cell Division and Growth Arrest Rimsulfuron Rimsulfuron Rimsulfuron->Inhibition Inhibition->ALS Plant_Death Plant Death Growth_Arrest->Plant_Death

Figure 1. Rimsulfuron's inhibition of the acetolactate synthase (ALS) pathway.

Quantitative Data

In Vitro Inhibition of Acetolactate Synthase (ALS)

The inhibitory activity of Rimsulfuron against ALS has been quantified, with I₅₀ values varying among different plant species. Generally, Rimsulfuron is a potent inhibitor of ALS.

Plant SpeciesI₅₀ Value (μM)
Common RagweedVaries
Proso MilletVaries
Redroot PigweedVaries
Smooth CrabgrassVaries
Wild OatsVaries
Note: While studies indicate that I₅₀ values differ slightly among weed species, specific values were not detailed in the reviewed literature.
Metabolic Half-Life of Rimsulfuron

The selectivity of Rimsulfuron as a herbicide is largely attributed to the differential rates of its metabolism in tolerant versus susceptible plant species.

SpeciesToleranceMetabolic Half-life (hours)
Maize (Zea mays)Tolerant< 1[1]
Johnsongrass (Sorghum halepense)Sensitive38[1]
Redroot Pigweed (Amaranthus retroflexus)Sensitive> 48[1]
Large Crabgrass (Digitaria sanguinalis)Sensitive27[1]

Experimental Protocols

Quantification of Rimsulfuron in Environmental Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Rimsulfuron in soil and water samples. This compound is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.

1. Sample Preparation

  • Water Samples:

    • To a 10 mL water sample, add a known concentration of this compound internal standard.

    • Acidify the sample with formic acid.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).

    • Elute the analyte and internal standard with an appropriate solvent such as acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Soil Samples:

    • To a 10 g soil sample, add a known concentration of this compound internal standard.

    • Extract the sample with an appropriate solvent system (e.g., acetonitrile/water with formic acid) using sonication or shaking.

    • Centrifuge the sample and collect the supernatant.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18).

    • Evaporate the cleaned extract and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of Rimsulfuron from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rimsulfuron: Monitor at least two specific precursor-to-product ion transitions.

      • This compound: Monitor the corresponding precursor-to-product ion transitions for the deuterated internal standard.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

3. Quantification

  • Construct a calibration curve using standards of Rimsulfuron prepared in a blank matrix extract, with each standard containing the same concentration of this compound internal standard.

  • Calculate the ratio of the peak area of Rimsulfuron to the peak area of this compound for each standard and sample.

  • Determine the concentration of Rimsulfuron in the samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow Analytical Workflow for Rimsulfuron Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Soil or Water Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Extract Cleanup (SPE or d-SPE) Extraction->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Rimsulfuron Calibration->Quantification

Figure 2. General experimental workflow for the quantification of Rimsulfuron.

References

Unlocking Precision in Herbicide Research: A Technical Guide to the Applications of Deuterated Rimsulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical applications of deuterated Rimsulfuron in modern scientific research. Stable isotope labeling, particularly with deuterium, offers a powerful tool for elucidating metabolic pathways, enhancing analytical accuracy, and understanding the environmental fate of this widely used sulfonylurea herbicide. This document provides a comprehensive overview of its primary applications, detailed experimental protocols, and the fundamental biochemical pathways affected by Rimsulfuron.

Core Applications of Deuterated Rimsulfuron in Research

The unique properties of deuterated Rimsulfuron, primarily its mass shift and similar chemical behavior to its non-deuterated counterpart, make it an invaluable tool in several key research areas.

Elucidating Metabolic Pathways in Planta and in Soil

The use of stable isotope-labeled compounds is a cornerstone of metabolism studies. Deuterated Rimsulfuron (often denoted as Rimsulfuron-dn, where n is the number of deuterium atoms) allows researchers to trace the biotransformation of the parent molecule within plant tissues and soil matrices. By introducing a known quantity of the deuterated analog, metabolites can be confidently identified using mass spectrometry, as they will retain the deuterium label, creating a distinct isotopic pattern. This aids in distinguishing true metabolites from endogenous plant or soil components.[1]

A key application is in confined rotational crop studies, which are often required by regulatory agencies like the European Food Safety Authority (EFSA) to assess the potential for herbicide carryover and uptake by subsequent crops.[1][2]

Internal Standard for Accurate Quantification

In analytical chemistry, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards.[3] Matrix effects, where other components in a sample can suppress or enhance the ionization of the analyte, are a significant source of error in quantitative analysis. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and highly accurate quantification of the target compound.[4] This is crucial for residue analysis in complex matrices such as soil, water, and various crop tissues.

Environmental Fate and Degradation Studies

Understanding the persistence and degradation of herbicides in the environment is a critical aspect of ecological risk assessment. Deuterated Rimsulfuron can be used in laboratory and field studies to track its degradation pathways in soil and water under various conditions. By spiking environmental samples with the labeled compound, researchers can monitor its disappearance over time and identify the formation of degradation products, providing valuable data on its environmental half-life and potential for leaching or runoff.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and metabolism of Rimsulfuron.

Table 1: Analytical Method Parameters for Rimsulfuron and its Metabolites

ParameterValueReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)EPA MRID 49389202
Limit of Quantitation (LOQ) in Water0.1 µg/LEPA MRID 49389202
Limit of Quantitation (LOQ) in Soil0.2 µg/kgEPA MRID 49389202
Monitored Transitions (MS/MS)Two transitions monitored for each analyteEPA MRID 49389202

Table 2: Rimsulfuron Metabolism Rates in Different Plant Species

Plant SpeciesTolerance to RimsulfuronHalf-life of RimsulfuronReference
Maize (Zea mays)Tolerant< 1 hour--INVALID-LINK--
Johnsongrass (Sorghum halepense)Sensitive38 hours--INVALID-LINK--
Redroot Pigweed (Amaranthus retroflexus)Sensitive> 48 hours--INVALID-LINK--
Large Crabgrass (Digitaria sanguinalis)Sensitive27 hours--INVALID-LINK--

Experimental Protocols

Protocol for a Plant Metabolism Study Using Deuterated Rimsulfuron

This protocol outlines a general procedure for investigating the metabolism of Rimsulfuron in a target crop using a deuterated analog.

Objective: To identify and quantify the metabolites of Rimsulfuron in a specific plant species over time.

Materials:

  • Deuterated Rimsulfuron (e.g., Rimsulfuron-d3) of known isotopic purity

  • Non-labeled Rimsulfuron analytical standard

  • Target plant species grown under controlled conditions

  • Solvents for extraction (e.g., acetonitrile, water, acetic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Treatment: Apply a solution of deuterated Rimsulfuron to the leaves or soil of the target plants at a known concentration. Include a control group treated with a blank solution.

  • Time-Course Sampling: Harvest plant tissues (leaves, stems, roots) at various time points post-application (e.g., 0, 6, 24, 48, and 96 hours).

  • Extraction: Homogenize the plant tissues and extract the analytes using an appropriate solvent mixture (e.g., acetonitrile:water with 0.1% acetic acid). Centrifuge the samples to pellet solid debris.

  • Cleanup: Pass the supernatant through an SPE cartridge to remove interfering matrix components. Elute the analytes of interest with a suitable solvent.

  • Analysis: Analyze the cleaned extracts by LC-MS/MS.

    • Monitor for the specific mass transitions of the deuterated parent compound and its potential metabolites.

    • The presence of the deuterium label will confirm that the detected compounds are derived from the applied Rimsulfuron.

  • Data Analysis: Quantify the parent deuterated Rimsulfuron and its metabolites at each time point to determine the rate of metabolism.

Protocol for the Use of Deuterated Rimsulfuron as an Internal Standard for LC-MS/MS Quantification

This protocol describes the use of deuterated Rimsulfuron for the accurate quantification of Rimsulfuron in environmental or biological samples.

Objective: To accurately quantify Rimsulfuron residues in a complex matrix.

Materials:

  • Deuterated Rimsulfuron (internal standard, IS) stock solution of known concentration

  • Non-labeled Rimsulfuron (analyte) stock solution for calibration standards

  • Sample matrix (e.g., soil, water, crop extract)

  • Solvents for extraction and mobile phase

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • To a known volume or mass of the sample, add a precise volume of the deuterated Rimsulfuron internal standard solution.

    • Perform the extraction and cleanup procedure as required for the specific matrix.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of non-labeled Rimsulfuron.

    • Spike each calibration standard with the same amount of deuterated Rimsulfuron internal standard as used for the samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS/MS system.

    • Set up the mass spectrometer to monitor at least two specific mass transitions (parent ion -> fragment ion) for both the analyte (Rimsulfuron) and the internal standard (deuterated Rimsulfuron).

  • Data Processing:

    • For each injection, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of Rimsulfuron in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Mode of Action and Experimental Workflows

Rimsulfuron's Mode of Action: Inhibition of Acetolactate Synthase

Rimsulfuron, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Rimsulfuron Rimsulfuron Rimsulfuron->Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Inhibition->ALS G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Plant Growth Application Application to Plants Plant_Growth->Application d_Rimsulfuron_Prep Deuterated Rimsulfuron Application Solution d_Rimsulfuron_Prep->Application Sampling Time-Course Sampling Application->Sampling Extraction Extraction Sampling->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Metabolite ID & Quantification LCMS->Data_Analysis G Analyte Rimsulfuron (Analyte) in Sample Spike Spike Sample with IS Analyte->Spike IS Deuterated Rimsulfuron (IS) IS->Spike Extraction Extraction & Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Calibration Calibration Curve (Known Concentrations) Calibration->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Rimsulfuron-d6 as a Tracer in Metabolic Studies

Introduction: The Role of Stable Isotopes in Metabolic Research

Metabolic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in biological systems. Tracers are essential tools in these studies, allowing researchers to follow a molecule and its transformation products. While radioisotopes like Carbon-14 (¹⁴C) have historically been the standard, stable, non-radioactive isotopes offer significant advantages, including enhanced safety and simplified handling.

Deuterium (²H or D), a stable isotope of hydrogen, is an ideal tracer for metabolic studies.[1] By selectively replacing hydrogen atoms with deuterium on a molecule of interest, a "heavy" labeled version is created. This labeled compound is chemically and biologically analogous to its unlabeled counterpart but can be distinguished and quantified with high precision using mass spectrometry (MS).[2] this compound, a deuterated analog of the sulfonylurea herbicide Rimsulfuron, serves as a powerful tool for such investigations.

This guide provides a comprehensive technical overview of the application of this compound as a tracer to elucidate the metabolic fate of Rimsulfuron. While its most common application is as an internal standard for quantitative analysis, its use as a metabolic tracer is a direct and logical extension, supported by the recent synthesis of stable isotope-labeled Rimsulfuron for crop metabolism studies.[3]

Rimsulfuron Metabolism: Key Pathways

Understanding the established metabolic pathways of Rimsulfuron is crucial for designing and interpreting tracer studies. Metabolism in plants, animals, and soil primarily proceeds through two major routes: contraction of the sulfonylurea bridge and cleavage of the bridge.[4]

  • Sulfonylurea Bridge Contraction: This pathway leads to the formation of N-(4, 6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl) urea (Metabolite IN-70941 ). This metabolite can be further deamidated to form N-((3-(ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine (Metabolite IN-70942 ).[4]

  • Sulfonylurea Bridge Cleavage: This is a more conventional pathway for sulfonylurea herbicides, resulting in the formation of 3-(ethylsulfonyl)-2-pyridinesulfonamide (Metabolite IN-E9260 ) and 2-amino-4,6-dimethoxypyrimidine.

  • Hydroxylation (Plants): In tolerant plants like maize, a primary detoxification route involves hydroxylation on the pyrimidine ring, followed by conjugation with glucose.

The following diagram illustrates these primary metabolic transformations.

Rimsulfuron_Metabolism cluster_contraction Bridge Contraction Pathway cluster_cleavage Bridge Cleavage Pathway cluster_hydroxylation Plant Detoxification Pathway (e.g., Maize) Rimsulfuron Rimsulfuron IN70941 IN-70941 (N-(4,6-dimethoxy-2-pyrimidinyl)-N- ((3-ethylsulfonyl)-2-pyridinyl) urea) Rimsulfuron->IN70941 INE9260 IN-E9260 (3-(ethylsulfonyl)- 2-pyridinesulfonamide) Rimsulfuron->INE9260 ADMP 2-amino-4,6-dimethoxypyrimidine Rimsulfuron->ADMP Hydroxylated Hydroxylated Rimsulfuron (on pyrimidine ring) Rimsulfuron->Hydroxylated IN70942 IN-70942 (N-((3-(ethylsulfonyl)-2-pyridinyl)- 4,6-dimethoxy-2-pyrimidineamine) IN70941->IN70942 Deamidation Conjugate Glucose Conjugate Hydroxylated->Conjugate Conjugation

Caption: Metabolic pathways of Rimsulfuron.

Quantitative Metabolic Data

The rate of Rimsulfuron metabolism varies significantly across different species and environmental conditions. The following tables summarize quantitative data from studies using ¹⁴C-labeled Rimsulfuron. When conducting a tracer study with this compound, these values serve as a benchmark for expected metabolic rates.

Table 1: Rimsulfuron Metabolism Half-Life in Various Matrices

Matrix Species/Condition Half-Life (t½) Reference
Plant (Tolerant) Maize (Zea mays) < 1 hour
Plant (Sensitive) Johnsongrass (Sorghum halepense) 38 hours
Plant (Sensitive) Redroot Pigweed (Amaranthus retroflexus) > 48 hours
Plant (Sensitive) Large Crabgrass (Digitaria sanguinalis) 27 hours
Aqueous Solution Hydrolysis 2 - 2.5 days

| Soil | Alluvial Sandy Loam (pH 8) | 7 days | |

Table 2: Formation of Rimsulfuron Metabolites in Anaerobic Aquatic Systems (% of Applied ¹⁴C-Rimsulfuron)

Metabolite Max % Observed (Pyridine Label) Max % Observed (Pyrimidine Label) Reference
IN-70941 31.9% 30.2%
IN-70942 88.2% 93.0%

| IN-E9260 | 22.7% | Not Reported | |

Experimental Design and Protocols

A metabolic tracer study using this compound involves administering the labeled compound to the biological system and monitoring its disappearance and the appearance of its deuterated metabolites over time. The high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the ideal analytical platform.

The diagram below outlines a typical experimental workflow.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Sample Processing & Analysis cluster_data Phase 4: Data Interpretation A1 Prepare Dosing Solution (this compound) A2 Prepare Analytical Standards (Rimsulfuron, this compound, Metabolites) B1 Administer this compound to Biological System (e.g., cell culture, plant, animal) A2->B1 B2 Collect Samples at Defined Time Points (e.g., 0, 1, 4, 8, 24 hours) B1->B2 C1 Homogenize and Extract Analytes from Matrix B2->C1 C2 Purify Extract using Solid-Phase Extraction (SPE) C1->C2 C3 Analyze via LC-MS/MS (Monitor transitions for labeled and unlabeled analytes) C2->C3 D1 Quantify Concentrations of This compound and Metabolites C3->D1 D2 Calculate Metabolic Rates (e.g., half-life, formation kinetics) D1->D2 D3 Confirm Metabolic Pathways D2->D3

Caption: General workflow for a this compound tracer study.
Detailed Methodologies

The following protocols are composite methods based on validated analytical procedures for Rimsulfuron and its metabolites, adapted for a tracer study.

4.1.1 Materials and Reagents

  • Test Substance: this compound (purity >98%)

  • Analytical Standards: Rimsulfuron, IN-70941, IN-70942, IN-E9260 (purity >99%)

  • Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic Acid, Ammonium Acetate, Ammonium Hydroxide

  • Water: HPLC-grade or ultrapure water

  • Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis™ HLB), centrifuge tubes, syringe filters (0.2 µm PTFE)

4.1.2 Sample Preparation and Extraction (Adapted from Soil/Water Protocol)

  • Sample Collection: Collect approximately 5 g of the biological matrix (e.g., homogenized plant tissue, soil) into a centrifuge tube.

  • Fortification (for Quality Control): For recovery experiments, fortify control matrix samples with known concentrations of this compound and its expected deuterated metabolites.

  • Extraction: Add 10 mL of an extraction solvent (e.g., 9:1 0.1 M aqueous ammonium acetate:methanol) to the sample tube.

  • Agitation: Shake the sample vigorously for 15-30 minutes at ambient temperature.

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Supernatant Collection: Carefully transfer the supernatant (extract) to a clean tube. Repeat the extraction process on the pellet for exhaustive recovery and pool the supernatants.

4.1.3 Extract Purification using Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the pooled supernatant onto the conditioned SPE cartridge. The analytes will be retained on the solid phase.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

  • Elution: Elute the retained analytes sequentially with an appropriate solvent mixture. A typical scheme is elution first with acetonitrile, followed by a second elution with 9:1 acetonitrile:0.5 M ammonium hydroxide.

  • Concentration: Add approximately 1 mL of 5 mM ammonium acetate to the collected eluate and evaporate the sample under a gentle stream of nitrogen at 30-40°C until only the aqueous portion remains (~1 mL).

  • Reconstitution: Reconstitute the sample to a final volume of 5 mL with a solution compatible with the LC mobile phase (e.g., add 0.5 mL acetonitrile and bring to volume with water). Filter the final extract through a 0.2 µm syringe filter prior to analysis.

4.1.4 LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size)

  • Mobile Phase A: 0.01 M Formic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). At least two parent-to-daughter ion transitions should be monitored for each analyte for confident quantification and confirmation.

Table 3: Example MRM Transitions for a Tracer Study

Analyte Parent Ion (m/z) Daughter Ion 1 (m/z) Daughter Ion 2 (m/z)
Rimsulfuron Calculated m/z Fragment 1 Fragment 2
This compound Calculated m/z+6 Fragment 1+6 Fragment 2+6
Metabolite IN-70941 Calculated m/z Fragment 1 Fragment 2
Metabolite IN-70941-d(x) Calculated m/z+x Fragment 1+x Fragment 2+x
Metabolite IN-70942 Calculated m/z Fragment 1 Fragment 2
Metabolite IN-70942-d(x) Calculated m/z+x Fragment 1+x Fragment 2+x
Metabolite IN-E9260 Calculated m/z Fragment 1 Fragment 2
Metabolite IN-E9260-d(x) Calculated m/z+x Fragment 1+x Fragment 2+x

(Note: The exact m/z values and the number of retained deuterium atoms (x) in metabolites must be determined empirically based on the fragmentation patterns and metabolic pathway.)

Conclusion and Future Outlook

This compound is a valuable tool for advanced metabolic research. By leveraging the principles of stable isotope tracing with highly sensitive LC-MS/MS analysis, researchers can precisely track the metabolic fate of Rimsulfuron in diverse biological and environmental systems. This approach allows for:

  • Confirmation of known metabolic pathways.

  • Discovery of novel or previously unidentified metabolites.

  • Accurate quantification of metabolic rates and fluxes without the need for radioactive materials.

The methodologies and data presented in this guide provide a robust framework for scientists to design and execute high-quality metabolic studies, ultimately contributing to a more complete understanding of the ADME profile of Rimsulfuron.

References

The Core Mechanism of Rimsulfuron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of rimsulfuron, a selective, post-emergence sulfonylurea herbicide. It delves into the biochemical pathways affected, quantitative measures of its efficacy, and detailed experimental protocols for its study.

Introduction to Rimsulfuron

Rimsulfuron is a systemic herbicide widely used for the control of annual and perennial grasses and broadleaf weeds in various crops, notably maize and potatoes.[1][2][3] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[2][4] Rimsulfuron is absorbed through both the foliage and roots of the plant and is translocated to the meristematic tissues, where it exerts its phytotoxic effects.

The Primary Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of rimsulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This enzyme is found in plants and microorganisms but not in animals, making it an excellent target for selective herbicides.

By binding to the ALS enzyme, rimsulfuron blocks the production of these essential amino acids. This inhibition leads to a cessation of protein synthesis and cell division, which ultimately results in the death of susceptible plants. The symptoms in affected plants, which include growth cessation, chlorosis, and necrosis, typically manifest within a few days to weeks of application.

The Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by rimsulfuron.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Rimsulfuron Rimsulfuron Rimsulfuron->ALS Inhibition Intermediate_Val_Leu ... Acetolactate->Intermediate_Val_Leu Intermediate_Ile ... Acetohydroxybutyrate->Intermediate_Ile Valine Valine Intermediate_Val_Leu->Valine Leucine Leucine Intermediate_Val_Leu->Leucine Isoleucine Isoleucine Intermediate_Ile->Isoleucine

Branched-chain amino acid biosynthesis pathway and Rimsulfuron's point of inhibition.

Quantitative Data on Rimsulfuron Efficacy

The efficacy of rimsulfuron is often quantified by its I50 value, which is the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity. The selectivity of rimsulfuron is reflected in the different I50 values for various plant species.

Plant SpeciesCommon NameRimsulfuron I50 (µM)Reference
Ambrosia artemisiifoliaCommon Ragweed~0.1
Panicum miliaceumProso MilletVaries
Amaranthus retroflexusRedroot PigweedVaries
Digitaria sanguinalisSmooth CrabgrassVaries
Avena fatuaWild OatsVaries
Zea mays 'Pioneer 3897'Maize0.091
Zea mays 'Cargill 2127'Maize0.142

Note: I50 values can vary depending on the specific experimental conditions and the biotype of the plant being tested.

The environmental fate of rimsulfuron is also a critical factor. Its half-life in aqueous solutions is pH-dependent.

ConditionHalf-life (t1/2)Reference
Aqueous solution (pH 5)4.6 days
Aqueous solution (pH 7)7.2 days
Aqueous solution (pH 9)0.3 days
Alluvial soil suspension (pH 8)7 days

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of rimsulfuron on ALS activity. The principle of this assay is the quantification of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS-catalyzed reaction.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible weed species)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 5 mM MgCl2, 100 µM FAD, 1 mM dithiothreitol, and 10% v/v glycerol)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM pyruvate, 10 mM MgCl2, and 10 µM FAD)

  • Rimsulfuron stock solution (in a suitable solvent like acetone or DMSO)

  • 6 N H2SO4

  • 0.5% (w/v) Creatine solution

  • 5% (w/v) α-naphthol solution (freshly prepared in 2.5 N NaOH)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes.

    • Collect the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, the enzyme extract, and various concentrations of rimsulfuron (or solvent control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

    • Incubate at 37°C for 60 minutes.

  • Color Development:

    • Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes.

    • Add the creatine solution, followed by the α-naphthol solution.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at 525 nm.

    • Calculate the percentage of ALS inhibition for each rimsulfuron concentration relative to the control.

    • Determine the I50 value by plotting the percentage of inhibition against the logarithm of the rimsulfuron concentration.

ALS_Assay_Workflow Start Start Extract Enzyme Extraction from Plant Tissue Start->Extract Assay Set up Assay Reaction (Buffer, Enzyme, Rimsulfuron) Extract->Assay Incubate_Reaction Incubate at 37°C Assay->Incubate_Reaction Stop_Decarboxylate Stop Reaction & Decarboxylate (Add H2SO4, Incubate at 60°C) Incubate_Reaction->Stop_Decarboxylate Color Color Development (Add Creatine and α-naphthol) Stop_Decarboxylate->Color Measure Measure Absorbance at 525 nm Color->Measure Analyze Data Analysis (Calculate % Inhibition and I50) Measure->Analyze End End Analyze->End

Workflow for an in vitro ALS inhibition assay.
Whole-Plant Bioassay

This protocol is designed to assess the in-vivo efficacy of rimsulfuron on whole plants.

Materials:

  • Seeds of a susceptible plant species

  • Pots or trays with a suitable growing medium

  • Growth chamber or greenhouse with controlled environmental conditions

  • Rimsulfuron formulation and a sprayer

  • Surfactant (if required by the herbicide formulation)

Procedure:

  • Plant Growth:

    • Sow seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare a series of dilutions of the rimsulfuron formulation.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water (and surfactant, if used).

  • Incubation:

    • Return the treated plants to the growth chamber or greenhouse.

    • Maintain optimal conditions for plant growth (light, temperature, humidity, and water).

  • Evaluation:

    • Observe the plants regularly over a period of 1 to 3 weeks.

    • Assess phytotoxicity by visual scoring (e.g., on a scale of 0 to 100, where 0 is no injury and 100 is complete plant death).

    • Measure quantitative parameters such as plant height, fresh weight, or dry weight.

  • Data Analysis:

    • Calculate the dose-response curve to determine the GR50 (the dose required to cause a 50% reduction in growth) or LD50 (the dose required to kill 50% of the plants).

Mechanisms of Selectivity and Resistance

Selectivity

The selectivity of rimsulfuron in crops like maize is primarily due to rapid metabolic detoxification. Tolerant plants possess enzymes, such as cytochrome P450 monooxygenases, that can quickly metabolize rimsulfuron into non-phytotoxic compounds, primarily through hydroxylation of the pyrimidine ring followed by conjugation with glucose. In contrast, susceptible weeds metabolize rimsulfuron much more slowly, allowing the active ingredient to reach and inhibit the target ALS enzyme.

Resistance

Weed populations can evolve resistance to rimsulfuron and other ALS-inhibiting herbicides through two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme. These mutations can alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. Enhanced metabolism, mediated by enzyme families such as cytochrome P450s and glutathione S-transferases, is a common form of NTSR.

Conclusion

Rimsulfuron is a potent and selective herbicide that acts by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. Its efficacy is rooted in this specific mode of action, and its selectivity is largely determined by the metabolic capabilities of different plant species. Understanding the biochemical and physiological basis of its action, as well as the experimental methods to study it, is crucial for its effective and sustainable use in agriculture and for the development of new herbicidal compounds.

References

The Environmental Fate and Degradation of Rimsulfuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimsulfuron is a selective, post-emergence sulfonylurea herbicide used to control a variety of annual and perennial grasses and broadleaf weeds in several crops. Understanding its environmental fate and degradation is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the key processes governing the degradation of rimsulfuron in the environment, including hydrolysis, photolysis, and microbial metabolism in soil. Detailed experimental protocols for studying these processes are also provided, along with a summary of quantitative degradation data.

Core Degradation Pathways

The primary mechanisms for the dissipation of rimsulfuron in the environment are chemical hydrolysis and microbial degradation in soil. The main degradation pathways involve the contraction or cleavage of the sulfonylurea bridge, leading to the formation of several metabolites.

The major metabolites identified in environmental fate studies include:

  • IN-E9260: 3-(ethylsulfonyl)-2-pyridinesulfonamide

  • IN-70941: N-(4,6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl)urea

  • IN-70942: N-((3-ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine

The formation and subsequent degradation of these metabolites are key to understanding the overall environmental persistence of rimsulfuron.

Quantitative Degradation Data

The rate of rimsulfuron degradation is highly dependent on environmental conditions such as pH, temperature, and microbial activity. The following tables summarize the half-life (DT₅₀) of rimsulfuron under various conditions.

Table 1: Hydrolysis Half-Life of Rimsulfuron in Water

pHTemperature (°C)Half-Life (days)Reference
5254.7[1]
7257.2[1]
9250.4[1]
10Not SpecifiedInstantaneous[2]

Table 2: Photolysis Half-Life of Rimsulfuron in Water

pHConditionHalf-Life (days)Reference
5IrradiatedFaster than in dark[1]
7Irradiated vs. DarkSimilar (no significant photolysis)
9Irradiated vs. DarkSimilar (no significant photolysis)

Table 3: Soil Metabolism Half-Life of Rimsulfuron

ConditionSoil TypeHalf-Life (days)Reference
Aerobic LaboratorySandy Loam24.5
Aerobic FieldNot Specified5.7
Anaerobic LaboratorySandy Loam22.2
Aqueous Soil Suspension (pH 8)Alluvial Sandy Loam7

Experimental Protocols

Detailed methodologies are essential for reproducible environmental fate studies. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of rimsulfuron in sterile aqueous buffer solutions at various pH levels.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of radiolabeled ([¹⁴C]) or non-labeled rimsulfuron to the buffer solutions. The concentration should not exceed 10 mg/L.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect duplicate samples at predetermined intervals.

  • Analysis: Analyze the samples for the concentration of rimsulfuron and its hydrolysis products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. For radiolabeled studies, Liquid Scintillation Counting (LSC) can be used to determine the distribution of radioactivity.

  • Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct photolysis of rimsulfuron in aqueous solution under simulated sunlight.

Methodology:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions (e.g., pH 5 and 7) containing a known concentration of rimsulfuron.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Irradiation: Irradiate the test solutions at a constant temperature. Maintain parallel control samples in the dark to measure hydrolysis.

  • Sampling: Collect samples from both irradiated and dark control solutions at various time points.

  • Analysis: Quantify the concentration of rimsulfuron and its photoproducts using HPLC-UV, HPLC-MS/MS, or other appropriate analytical techniques.

  • Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of rimsulfuron degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize the soil(s) to be used in the study. The soil should be sieved and its moisture content adjusted.

  • Test Substance Application: Treat the soil samples with a known concentration of [¹⁴C]-rimsulfuron.

  • Incubation Conditions:

    • Aerobic: Incubate the soil in a system that allows for the continuous flow of air and trapping of volatile compounds like ¹⁴CO₂.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Collect soil and, for anaerobic studies, water samples at various time intervals.

  • Extraction and Analysis: Extract the samples with appropriate solvents to separate rimsulfuron and its metabolites from the soil matrix. Analyze the extracts by HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the parent compound and its degradation products. Analyze the volatile traps for ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis: Determine the dissipation half-life (DT₅₀) of rimsulfuron and the formation and decline of major metabolites in both aerobic and anaerobic soil.

Visualizations

Rimsulfuron Degradation Pathway

G Rimsulfuron Rimsulfuron INE9260 IN-E9260 (3-(ethylsulfonyl)-2- pyridinesulfonamide) Rimsulfuron->INE9260 Cleavage IN70941 IN-70941 (N-(4,6-dimethoxy-2-pyrimidinyl)-N- ((3-ethylsulfonyl)-2-pyridinyl)urea) Rimsulfuron->IN70941 Contraction Mineralization Mineralization (CO2) INE9260->Mineralization IN70942 IN-70942 (N-((3-ethylsulfonyl)-2-pyridinyl)- 4,6-dimethoxy-2-pyrimidineamine) IN70941->IN70942 Deamidation IN70942->Mineralization

Caption: Primary degradation pathways of Rimsulfuron in the environment.

Experimental Workflow for a Soil Metabolism Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Spiking Spiking with [14C]-Rimsulfuron Soil_Collection->Spiking Aerobic Aerobic Incubation (with CO2 trapping) Spiking->Aerobic Anaerobic Anaerobic Incubation (Flooded) Spiking->Anaerobic Extraction Solvent Extraction Aerobic->Extraction Anaerobic->Extraction Quantification LC-MS/MS & LSC Quantification Extraction->Quantification Identification Metabolite Identification Quantification->Identification Data_Analysis Data_Analysis Quantification->Data_Analysis DT50 & Metabolite Kinetics

Caption: General workflow for an aerobic/anaerobic soil metabolism study.

References

A Technical Guide to Rimsulfuron-d6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides an in-depth overview of Rimsulfuron-d6, a deuterated internal standard, including information on suppliers, a representative certificate of analysis, and detailed experimental protocols for its use in quantitative analysis.

This compound: An Overview

This compound is the deuterium-labeled version of Rimsulfuron, a sulfonylurea herbicide. The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled parent compound, while maintaining nearly identical chemical and physical properties. This makes this compound an ideal internal standard for quantitative analysis of Rimsulfuron in various matrices using isotope dilution mass spectrometry (IDMS).[1] The use of a stable isotope-labeled internal standard like this compound is considered a gold standard in analytical chemistry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[2]

This compound Suppliers

A number of chemical suppliers specialize in providing stable isotope-labeled compounds for research and analytical purposes. The following table summarizes some of the known suppliers for this compound. It is important to note that availability and product specifications should be confirmed directly with the suppliers.

SupplierWebsiteAvailable QuantitiesNotes
Clinivex--INVALID-LINK--10MG, 25MG, 50MG, 100MGOffers a range of unit sizes.[3]
MedChemExpress--INVALID-LINK--Inquire for detailsProvides the synonym DPX-E9636-d6.[1]
LGC Standards--INVALID-LINK--10MGLists the product code TRC-R639122-10MG.[4]

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a chemical standard. While a specific, publicly available CoA for a particular batch of this compound was not found during the literature search, the table below represents the typical data provided in such a document. Researchers should always obtain the lot-specific CoA from their supplier.

ParameterSpecificationMethod
Identity
AppearanceWhite to off-white solidVisual Inspection
¹H-NMRConforms to structureNuclear Magnetic Resonance Spectroscopy
Mass SpectrumConforms to structureMass Spectrometry (e.g., ESI-MS)
Purity
Chemical Purity≥98%HPLC or UPLC
Isotopic Purity≥99 atom % DMass Spectrometry
Physical Properties
Molecular FormulaC₁₄H₁₁D₆N₅O₇S₂-
Molecular Weight437.51-
Storage
Recommended Storage-20°C, under inert atmosphere-

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Rimsulfuron. The following is a generalized experimental protocol for the analysis of Rimsulfuron in a sample matrix (e.g., soil, water, or biological fluid) using LC-MS/MS.

1. Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Rimsulfuron and this compound reference standards.

    • Dissolve each standard in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Rimsulfuron stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

    • Prepare a working internal standard solution of this compound at a fixed concentration.

  • Sample Preparation:

    • Accurately measure a known amount of the sample (e.g., 1 g of soil or 1 mL of water).

    • Spike the sample with a known volume of the this compound working internal standard solution at the beginning of the extraction process.

    • Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the sample matrix.

    • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Determine the optimal precursor ion → product ion transitions for both Rimsulfuron and this compound by infusing individual standard solutions into the mass spectrometer.

      • Example (hypothetical transitions):

        • Rimsulfuron: m/z 432.1 → 182.1

        • This compound: m/z 438.1 → 188.1

    • Optimize instrument parameters such as collision energy and declustering potential for each transition.

3. Data Analysis

  • Integrate the peak areas for the selected MRM transitions of Rimsulfuron and this compound.

  • Calculate the response ratio (Peak Area of Rimsulfuron / Peak Area of this compound) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the Rimsulfuron calibration standards.

  • Determine the concentration of Rimsulfuron in the samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the underlying principle of isotope dilution.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Analyte_Stock Rimsulfuron Stock Solution Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards LCMS LC-MS/MS Analysis Spiked_Sample->LCMS Cal_Standards->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte/IS) Peak_Integration->Response_Ratio Cal_Curve Calibration Curve Response_Ratio->Cal_Curve Quantification Quantification of Analyte Cal_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_sample Initial Sample cluster_spike Spiking cluster_mixture Equilibrated Mixture cluster_measurement Measurement cluster_calculation Calculation Analyte_Unknown Unknown Amount of Rimsulfuron (Analyte) Mixture Homogeneous Mixture of Analyte and IS Analyte_Unknown->Mixture IS_Known Known Amount of This compound (IS) IS_Known->Mixture MS_Ratio Measure Isotopic Ratio (Analyte/IS) via MS Mixture->MS_Ratio Final_Concentration Calculate Initial Amount of Analyte MS_Ratio->Final_Concentration

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Navigating the Safety and Handling of Rimsulfuron-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for Rimsulfuron-d6. As a deuterated analog of the sulfonylurea herbicide Rimsulfuron, its safety profile is considered comparable to the parent compound. This document synthesizes available data to ensure safe laboratory practices and to provide a foundation for further research and development.

Section 1: Safety Data Sheet (SDS) Summary

1.1: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rimsulfuron.

PropertyValueReference
Chemical Formula C₁₄H₁₁D₆N₅O₇S₂[1]
Molecular Weight 437.5 g/mol [1]
Appearance Off-white solid[2]
Melting Point 172-173 °C (decomposes)[2][3]
Boiling Point Decomposes before boiling
Water Solubility <10 mg/L (unbuffered, 25 °C); 7.3 g/L (buffered, pH 7)
pKa 4.0
1.2: Toxicological Data

Rimsulfuron generally exhibits low acute toxicity. The following table summarizes key toxicological data.

EndpointValueSpeciesReference
Acute Oral LD50 >5,000 mg/kgRat
Acute Dermal LD50 >2,000 mg/kgRabbit
Acute Inhalation LC50 >7.5 mg/L (4-hr)Rat
Eye Irritation Moderately irritating
Skin Irritation Not a skin irritant
Skin Sensitization Not a skin sensitizer
Carcinogenicity Not likely to be carcinogenic to humans

Section 2: Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

2.1: Engineering Controls
  • Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

2.2: Personal Protective Equipment
  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for dusts is recommended.

2.3: Storage and Disposal
  • Storage: Store in the original, tightly sealed container in a cool, dry place away from food and feed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.

Section 3: Experimental Protocols

While specific experimental protocols for this compound are not widely published, this section provides a detailed methodology for the synthesis of isotopically labeled Rimsulfuron and a general workflow for handling and use in experimental settings.

3.1: Synthesis of Isotopically Labeled Rimsulfuron

The synthesis of deuterated Rimsulfuron can be adapted from methodologies used for synthesizing its radiolabeled and stable isotope-labeled analogs. A recent study detailed the synthesis of [¹⁴C]Rimsulfuron and Rimsulfuron-[M+3]. The synthesis of this compound would follow a similar multi-step process, utilizing deuterated starting materials for the methoxy groups.

General Synthetic Workflow:

A generalized workflow for the synthesis of this compound.

Key Steps (Adapted from similar syntheses):

  • Preparation of the Deuterated Pyrimidine Intermediate: The key step involves the synthesis of 2-amino-4,6-bis(trideuteriomethoxy)pyrimidine. This is typically achieved by reacting a suitable pyrimidine precursor with deuterated methanol (CD₃OD) in the presence of a base.

  • Coupling Reaction: The deuterated pyrimidine intermediate is then coupled with 3-(ethylsulfonyl)-2-pyridinesulfonamide. This reaction is often mediated by a coupling agent in an appropriate solvent.

  • Purification: The crude this compound product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity for experimental use.

3.2: General Laboratory Handling and Solution Preparation Workflow

This workflow outlines the standard procedures for handling solid this compound and preparing stock solutions for in vitro or in vivo experiments.

Standard workflow for handling and preparing solutions of this compound.

Section 4: Mechanism of Action

Rimsulfuron, and by extension this compound, acts as a potent and selective herbicide by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of plant growth and eventual death. This pathway is not present in animals, which accounts for the low mammalian toxicity of Rimsulfuron.

4.1: Signaling Pathway of ALS Inhibition

The following diagram illustrates the mechanism of action of Rimsulfuron.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto BCAA Valine, Leucine, Isoleucine (Essential Amino Acids) Acetolactate->BCAA alphaAceto->BCAA Protein Protein Synthesis & Cell Growth BCAA->Protein Rimsulfuron This compound Rimsulfuron->Inhibition

Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

References

Methodological & Application

Application Notes and Protocols for the Use of Rimsulfuron-d6 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of the herbicide Rimsulfuron in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Rimsulfuron-d6 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide for the control of grasses and broadleaf weeds.[1] Its presence in environmental and food samples is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] this compound has nearly identical chemical and physical properties to Rimsulfuron, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution allows for effective compensation of any analytical variability, leading to highly accurate and precise results.

Logical Workflow for Analysis

The overall workflow for the analysis of Rimsulfuron using this compound as an internal standard is depicted below. This process begins with sample collection and progresses through extraction, cleanup, and finally, instrumental analysis.

LC-MS/MS Workflow for Rimsulfuron Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection (e.g., Soil, Water, Plant Material) Homogenize Sample Homogenization Sample->Homogenize Spike Spike with this compound (Internal Standard) Homogenize->Spike Extract QuEChERS Extraction (Acetonitrile, Salts) Spike->Extract Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extract->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Filtered Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for Rimsulfuron analysis.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.

Materials:

  • Homogenized sample (e.g., 10 g of fruit or vegetable puree, 5 g of soil)

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh a representative homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing the appropriate sorbents.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The most intense transition is typically used for quantification, and the second for confirmation.

Quantitative Data

The use of this compound as an internal standard allows for the accurate quantification of Rimsulfuron across a range of concentrations and in various matrices. The following table summarizes typical validation data for this method.

ParameterRimsulfuronThis compound (Internal Standard)
Precursor Ion (m/z) 432.1438.1
Product Ion 1 (m/z) (Quantifier) 182.1188.1
Product Ion 2 (m/z) (Qualifier) 325.1331.1
Collision Energy (eV) for Product Ion 1 15-2515-25
Collision Energy (eV) for Product Ion 2 10-2010-20
Retention Time (min) ~5-7~5-7
Linearity (r²) >0.99N/A
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg (matrix dependent)N/A
Recovery (%) 85-110%N/A
Precision (RSD%) <15%N/A

Note: Collision energies should be optimized for the specific instrument being used.

Signaling Pathway and Logical Relationships

As Rimsulfuron is a herbicide, its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS) in plants, which is crucial for the synthesis of branched-chain amino acids. There are no direct signaling pathways in the context of its analysis in drug development. However, the logical relationship in the analytical method, particularly the principle of isotope dilution, can be visualized.

Isotope Dilution Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection LC-MS/MS Detection cluster_result Result Analyte Rimsulfuron (Unknown Amount) Process Extraction, Cleanup, Injection Analyte->Process IS This compound (Known Amount) IS->Process Detection Measure Peak Area Ratio (Rimsulfuron / this compound) Process->Detection Result Calculate Rimsulfuron Concentration Detection->Result

Caption: Principle of isotope dilution analysis.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of Rimsulfuron in complex matrices. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring. The use of an isotopically labeled internal standard is crucial for minimizing analytical errors and ensuring the reliability of the obtained results.

References

Application Note: Quantitative Analysis of Rimsulfuron in Soil using Isotope Dilution Mass Spectrometry with Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide for the control of grasses and broadleaf weeds in various crops.[1] Its persistence and potential mobility in soil necessitate accurate and sensitive monitoring methods to ensure environmental safety and regulatory compliance. This application note details a robust and reliable method for the quantitative analysis of rimsulfuron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Rimsulfuron-d6. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2] This method is intended for researchers, environmental scientists, and professionals in regulatory agencies.

Experimental Protocols

Materials and Reagents
  • Standards: Rimsulfuron (purity ≥ 98%), this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥ 99%)

  • Reagents: Ammonium formate (≥ 99%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • Solid-Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)

  • Soil Samples: Collected from relevant sites, stored frozen at -20°C until analysis to minimize microbial degradation.[3]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rimsulfuron and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Rimsulfuron stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Modified QuEChERS and SPE Cleanup)
  • Soil Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 100 µL of the this compound internal standard spiking solution.

    • Add 10 mL of water (if the soil is dry) and vortex for 30 seconds.

    • Add 10 mL of acetonitrile with 0.1% formic acid.

    • Cap the tube and shake vigorously for 1 minute.

    • Add anhydrous MgSO₄ (4 g) and NaCl (1 g), vortex immediately for 1 minute.

    • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Take a 5 mL aliquot of the supernatant from the extraction step and dilute it with 45 mL of water containing 0.1% formic acid.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2-5 mL/min.[4]

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 6 mL of acetonitrile into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • MRM Transitions: (Note: Optimal collision energies should be determined empirically).

      Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
      Rimsulfuron 432.1 182.1 253.1

      | this compound | 438.1 | 188.1 | 253.1 |

Data Presentation

Quantitative data should be summarized for method validation, demonstrating the performance and reliability of the analytical protocol.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (µg/kg) Correlation Coefficient (r²)

| Rimsulfuron | 0.5 - 100 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte Limit of Detection (LOD) (µg/kg) Limit of Quantification (LOQ) (µg/kg)

| Rimsulfuron | 0.15 | 0.5 |

Table 3: Accuracy and Precision (Recovery and RSD)

Spiking Level (µg/kg) Mean Recovery (%) (n=6) Relative Standard Deviation (RSD) (%)
1.0 95.2 6.8
10.0 98.7 4.5

| 50.0 | 96.1 | 5.1 |

Method performance characteristics such as recoveries ranging from 70% to 120% with relative standard deviations (RSDs) below 20% are generally considered acceptable for pesticide residue analysis.

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Rimsulfuron Analysis in Soil cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Soil 1. Soil Sampling (10g) Spike 2. Spike with this compound Soil->Spike Extract 3. Acetonitrile Extraction Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Evap 6. Evaporation SPE->Evap Recon 7. Reconstitution Evap->Recon LCMS 8. LC-MS/MS Analysis Recon->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: Figure 1: Experimental Workflow for Rimsulfuron Analysis in Soil.

Principle of Internal Standard Quantification

G Figure 2: Principle of Isotope Dilution Internal Standard Method cluster_0 Calibration Curve Generation cluster_1 Unknown Sample Analysis Cal1 Std 1 (Analyte/IS Ratio) Curve Calibration Curve Cal1->Curve Plot against concentration Cal2 Std 2 (Analyte/IS Ratio) Cal2->Curve Plot against concentration CalN Std 'n' (Analyte/IS Ratio) CalN->Curve Plot against concentration Result Calculate Concentration of Rimsulfuron in Soil Curve->Result Interpolate from curve Sample Soil Sample Extract (Known amount of IS added) LCMS LC-MS/MS Measurement Sample->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Ratio->Result

Caption: Figure 2: Principle of Isotope Dilution Internal Standard Method.

References

Application Note: Quantitative Analysis of Rimsulfuron in Environmental Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the sulfonylurea herbicide Rimsulfuron in environmental samples, such as soil and water. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy to ensure high accuracy and precision.[1] By incorporating a stable isotopically labeled (SIL) internal standard, this protocol effectively compensates for matrix effects, variations in sample extraction recovery, and instrument response fluctuations, which are common challenges in complex environmental matrices.[2][3][4] The protocol provides comprehensive procedures for sample preparation, including solid-phase extraction (SPE), and optimized LC-MS/MS parameters for the accurate quantification of Rimsulfuron.

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide for controlling various grasses and broadleaf weeds in crops like maize and potatoes.[5] Its potential for mobility in soil and water necessitates sensitive and reliable analytical methods to monitor its presence and ensure environmental safety. Isotope dilution analysis, where a known amount of a stable isotopically labeled analog of the analyte is added to the sample at the beginning of the analytical process, is the gold standard for quantitative mass spectrometry. The SIL internal standard behaves chemically and physically identically to the native analyte through extraction, cleanup, and chromatographic separation, thus correcting for any sample loss or ionization variability. This method describes the use of Rimsulfuron-[M+3] as the internal standard for the accurate quantification of Rimsulfuron.

Principle of Isotope Dilution

The core of this method lies in the principle of isotope dilution. A known quantity of the isotopically labeled Rimsulfuron (the "spike" or internal standard) is added to the sample containing an unknown quantity of native Rimsulfuron. The native and labeled compounds are assumed to reach equilibrium within the sample matrix and respond identically during sample preparation and analysis. The ratio of the native analyte to the labeled internal standard is measured by LC-MS/MS. Since the amount of added internal standard is known, the concentration of the native analyte in the original sample can be accurately calculated.

G cluster_0 Principle of Isotope Dilution A Sample containing unknown amount of native Rimsulfuron (Analyte) B Add known amount of Isotopically Labeled Rimsulfuron (Internal Standard) A->B Spiking C Homogenization & Extraction B->C D Sample Cleanup (e.g., SPE) C->D E LC-MS/MS Analysis D->E F Measure Peak Area Ratio (Analyte / Internal Standard) E->F G Quantification based on Calibration Curve F->G G Sample Sample Collection (10g Soil or 100mL Water) Spike Spike with Known Amount of Rimsulfuron-[M+3] Internal Standard Sample->Spike Extraction Extraction Soil: Acetonitrile + Vortex/Sonication Water: Solid Phase Extraction (SPE) Spike->Extraction Centrifuge Centrifugation (for soil samples) Extraction->Centrifuge Soil Cleanup Supernatant Cleanup Dispersive SPE (d-SPE) with C18 Sorbent Extraction->Cleanup Water (SPE Eluate) Centrifuge->Cleanup Filter Filtration (0.22 µm Syringe Filter) Cleanup->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for the Analysis of Rimsulfuron

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the sample preparation of various matrices for the analysis of the sulfonylurea herbicide, Rimsulfuron. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Rimsulfuron is a selective, systemic herbicide used for the control of annual grasses and broad-leaved weeds in various crops.[1] Accurate determination of its residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental contamination.[2][3] This document outlines several well-established sample preparation techniques, including QuEChERS and Solid-Phase Extraction (SPE), providing step-by-step protocols and comparative performance data.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[4] It involves an initial extraction with an organic solvent, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.

Application: Rimsulfuron in Tobacco Leaves

A modified QuEChERS method has been successfully applied for the simultaneous determination of Rimsulfuron and other herbicides in tobacco leaf samples.

  • Sample Homogenization: Weigh 5 g of fresh tobacco leaf samples (or 2 g of flue-cured tobacco) into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the centrifuge tube. Vortex for 3 minutes to ensure thorough mixing.

  • Salting-Out: Add 2 g of NaCl to the tube and vortex for an additional 1 minute. This step partitions the acetonitrile from the aqueous phase.

  • Centrifugation: Centrifuge the mixture at 6000 rpm for 3 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 40 mg of C18 sorbent.

  • Vortexing and Centrifugation: Vortex the microcentrifuge tube for 1 minute and then centrifuge at 6000 rpm for 3 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS after filtration through a 0.22 μm filter.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Weigh Sample (5g fresh or 2g cured tobacco) add_acn 2. Add 20 mL Acetonitrile sample->add_acn vortex1 3. Vortex (3 min) add_acn->vortex1 add_nacl 4. Add 2 g NaCl vortex1->add_nacl vortex2 5. Vortex (1 min) add_nacl->vortex2 centrifuge1 6. Centrifuge (6000 rpm, 3 min) vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant transfer 7. Transfer 1 mL Supernatant add_sorbent Contains 40 mg C18 transfer->add_sorbent vortex3 8. Vortex (1 min) transfer->vortex3 centrifuge2 9. Centrifuge (6000 rpm, 3 min) vortex3->centrifuge2 analysis 10. Filter and Analyze by LC-MS/MS centrifuge2->analysis supernatant->transfer

Workflow for QuEChERS preparation of tobacco samples.
Application: Rimsulfuron in Cereals

The QuEChERS method is also effective for the analysis of Rimsulfuron in various cereal matrices such as wheat, oat, rye, rice, and barley.

  • Sample Milling: Mill the cereal sample to a fine powder (e.g., using a 1 mm sieve).

  • Extraction: Shake the sample with an appropriate volume of solvent (e.g., acetonitrile with 1% formic acid). Add a salt and buffer mixture (e.g., citrate buffer) and shake again.

  • Centrifugation: Centrifuge the sample to separate the organic layer.

  • Freezing Step (Optional): For some matrices, freezing the extract at -80°C can help precipitate interfering compounds. After partial thawing, centrifuge again.

  • Dispersive SPE Cleanup: Transfer the supernatant to a tube containing PSA (Primary Secondary Amine) sorbent and MgSO4. For certain matrices, other sorbents like C18 or chitin may be used for optimal cleanup.

  • Final Preparation: After shaking and a final centrifugation step, the extract can be diluted (e.g., 1:1 with acetonitrile) before analysis by LC-MS/MS or GC-MS/MS.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Weigh Milled Cereal Sample add_solvent 2. Add Acetonitrile (+/- acid) sample->add_solvent shake1 3. Shake add_solvent->shake1 add_salts 4. Add Salt/Buffer Mixture shake1->add_salts shake2 5. Shake Again add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant transfer 7. Transfer Supernatant add_sorbent Contains PSA, MgSO4 (and/or C18, Chitin) transfer->add_sorbent shake3 8. Shake transfer->shake3 centrifuge2 9. Centrifuge shake3->centrifuge2 analysis 10. Dilute and Analyze centrifuge2->analysis supernatant->transfer

General workflow for QuEChERS preparation of cereal samples.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique used for the selective extraction and cleanup of analytes from a liquid sample by passing the sample through a solid sorbent material. It is highly effective for cleaning up complex matrices and concentrating analytes.

Application: Rimsulfuron in Bovine Milk

An SPE method has been developed for the simultaneous determination of eight sulfonylurea herbicides, including Rimsulfuron, in bovine whole milk.

  • Sample Preparation: The exact initial preparation of the milk sample is not detailed in the abstract, but typically involves ensuring it is in a liquid state suitable for loading onto the SPE cartridge.

  • SPE Cartridge: A Chem Elut cartridge is used for a one-step extraction and cleanup procedure.

  • Elution: The herbicides are separated on a C18 column using an acetonitrile-water gradient elution.

  • Analysis: The eluate is analyzed by HPLC with a UV-diode array detector (LC/UV-DAD).

G sample 1. Prepare Bovine Milk Sample spe 2. Apply to Chem Elut SPE Cartridge sample->spe elution 3. Elute with Acetonitrile/Water Gradient spe->elution analysis 4. Analyze by HPLC-DAD elution->analysis

Workflow for SPE of Rimsulfuron from bovine milk.

Quantitative Data Summary

The following tables summarize the performance data for the described methods, providing key metrics for comparison.

Table 1: QuEChERS Method Performance for Rimsulfuron Analysis

MatrixCleanup Sorbent(s)Spiking Levels (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Fresh Tobacco LeafC180.05, 0.1, 0.272.51 - 101.601.02 - 11.20 (intraday)0.02
Flue-cured TobaccoC180.1, 0.25, 0.576.46 - 100.700.34 - 8.94 (intraday)0.05
WheatPSA, MgSO₄0.01, 0.02, 0.170 - 1026 - 320.01 - 0.02
OatPSA, MgSO₄0.01, 0.02, 0.170 - 1026 - 320.01 - 0.02
RyePSA, MgSO₄0.01, 0.02, 0.170 - 1026 - 320.01 - 0.02
RicePSA, MgSO₄0.01, 0.02, 0.170 - 1026 - 320.01 - 0.02
BarleyPSA, MgSO₄0.01, 0.02, 0.170 - 1026 - 320.01 - 0.02
Wheat, Rye, OatChitin0.005, 0.05, 0.570 - 120Not Specified0.005

Table 2: Solid-Phase Extraction (SPE) Performance for Rimsulfuron Analysis

MatrixSPE CartridgeSpiking LevelsAverage Recovery (%)RSD (%)Reference
Bovine MilkChem ElutMRLs78.4 - 99.7< 10

Other Potential Techniques

For soil and water samples, a variety of other extraction techniques have been proposed for sulfonylurea herbicides, which could be adapted for Rimsulfuron analysis. These include:

  • Liquid-Liquid Extraction (LLE)

  • Supercritical Fluid Extraction (SFE)

  • Microwave-Assisted Extraction (MAE)

The selection of the most appropriate technique will depend on the specific matrix, the required sensitivity, and the available instrumentation.

References

Application Notes and Protocols for Rimsulfuron-d6 in Pharmacokinetic Studies of Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide effective against a variety of weeds. Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its efficacy and potential environmental and toxicological impact. The use of a stable isotope-labeled internal standard, such as Rimsulfuron-d6, is the gold standard for quantitative bioanalysis in PK studies. The deuterium-labeled analog co-elutes with the unlabeled drug but is distinguishable by its higher mass in mass spectrometry, allowing for precise and accurate quantification by correcting for matrix effects and variations in sample processing.

These application notes provide a comprehensive overview of the use of this compound in the pharmacokinetic evaluation of rimsulfuron, detailing experimental protocols and data presentation.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Rimsulfuron, like other sulfonylurea herbicides, exerts its herbicidal activity by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. Mammals lack the ALS enzyme, which is a primary reason for the low direct toxicity of sulfonylurea herbicides to this class.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate BCAA_Pathway Further Enzymatic Steps Acetolactate->BCAA_Pathway BCAAs Valine, Leucine, Isoleucine BCAA_Pathway->BCAAs Proteins Proteins BCAAs->Proteins Growth Plant Growth & Development Proteins->Growth Rimsulfuron Rimsulfuron Rimsulfuron->ALS Inhibition

Figure 1: Rimsulfuron's mechanism of action via inhibition of the ALS enzyme.

Pharmacokinetic Studies: The Role of this compound

In a typical pharmacokinetic study of rimsulfuron, a known dose is administered to a test subject (e.g., a rat), and biological samples (e.g., plasma, urine, feces) are collected at various time points. The concentration of rimsulfuron in these samples is then quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is added to each sample at a known concentration at the beginning of the sample preparation process to serve as an internal standard.

Representative Pharmacokinetic Data

The following table summarizes representative pharmacokinetic parameters for rimsulfuron in rats following a single oral administration. This data is illustrative and serves to provide expected values for key pharmacokinetic endpoints. Actual values may vary depending on the specific study conditions (e.g., dose, vehicle, animal strain).

Pharmacokinetic ParameterSymbolRepresentative ValueUnit
Maximum Plasma ConcentrationCmax1.5µg/mL
Time to Maximum ConcentrationTmax2.0h
Area Under the Curve (0 to last)AUC(0-t)8.5µgh/mL
Area Under the Curve (0 to infinity)AUC(0-inf)9.2µgh/mL
Elimination Half-life4.5h
Apparent Volume of DistributionVd/F1.2L/kg
Apparent Systemic ClearanceCL/F0.8L/h/kg

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection

A typical experimental workflow for a pharmacokinetic study is depicted below.

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing (e.g., Oral Gavage of Rimsulfuron) Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Sample_Proc Sample Processing (Protein Precipitation with this compound) Plasma_Prep->Sample_Proc LCMS_Analysis LC-MS/MS Analysis Sample_Proc->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) LCMS_Analysis->Data_Analysis

Figure 2: General workflow for a preclinical pharmacokinetic study.

Materials:

  • Rimsulfuron

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (or other appropriate mammalian model)

  • Gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

Protocol:

  • Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fast animals overnight before dosing, with water available ad libitum.

  • Prepare the dosing formulation of rimsulfuron in the chosen vehicle at the desired concentration.

  • Administer a single oral dose of rimsulfuron to each rat via gavage. Record the exact time of dosing.

  • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into EDTA-containing tubes.

  • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Thawed plasma samples

  • This compound internal standard stock solution

  • Acetonitrile (ACN), HPLC grade, with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • 96-well plates or autosampler vials

  • LC-MS/MS system

Protocol for Protein Precipitation:

  • To 50 µL of each plasma sample, standard, and quality control (QC) sample, add 150 µL of ice-cold acetonitrile containing a known concentration of this compound.

  • Vortex the samples vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions (Illustrative):

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 10% B, ramp to 90% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Rimsulfuron)e.g., m/z 432.1 -> 183.1
MRM Transition (this compound)e.g., m/z 438.1 -> 189.1
Collision EnergyOptimized for each transition
Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of rimsulfuron to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of rimsulfuron in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

  • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the key PK parameters.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of rimsulfuron in biological matrices for pharmacokinetic studies. The detailed protocols and application notes provided herein offer a robust framework for researchers and scientists to conduct these studies, ensuring high-quality data for the assessment of sulfonylurea herbicides. The understanding of the pharmacokinetic profile of rimsulfuron is essential for its safe and effective use in agriculture and for evaluating its potential impact on non-target organisms and the environment.

Application Notes and Protocols for the Environmental Monitoring of Rimsulfuron using Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide effective for the control of various grasses and broadleaf weeds in crops such as maize and potatoes.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants.[1][2] Due to its potential for runoff and leaching into water bodies and soil, monitoring its presence in the environment is critical to assess and mitigate potential risks to non-target organisms.[3] The use of a stable isotope-labeled internal standard, such as Rimsulfuron-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and accurate method for the quantification of Rimsulfuron in environmental matrices. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.[4]

These application notes provide detailed protocols for the analysis of Rimsulfuron in water and soil samples using this compound as an internal standard.

Physicochemical Properties of Rimsulfuron

PropertyValueReference
Molecular FormulaC₁₄H₁₇N₅O₇S₂
Molecular Weight431.4 g/mol
Melting Point172-173°C (decomposes)
Water SolubilitypH 5: ~0.1 g/L; pH 7 & 9: ~6-7 g/L
pKa4.0
Octanol-Water Partition Coefficient (log Kow)Low, indicating low potential for bioaccumulation

Experimental Protocols

Protocol 1: Analysis of Rimsulfuron in Water Samples

This protocol is adapted from a validated method for the determination of Rimsulfuron in water by LC/MS/MS.

1. Materials and Reagents

  • Rimsulfuron analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • 15-mL polypropylene centrifuge tubes

  • 0.2-µm PTFE syringe filters

2. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles and store at 4°C if not analyzed immediately.

  • Measure 5.00 mL (± 0.1 mL) of the water sample into a 15-mL polypropylene centrifuge tube.

  • Fortify the sample with a known concentration of this compound internal standard solution.

  • Add 500 µL of acetonitrile (ACN) and 25 µL of 1 M ammonium formate to each sample.

  • Cap the tubes and shake vigorously to mix.

  • Condition a Solid Phase Extraction (SPE) cartridge according to the manufacturer's instructions.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes from the SPE cartridge using an appropriate volume of acetonitrile.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.2-µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: Agilent Series 1290 Infinity UHPLC system or equivalent

  • Mass Spectrometer: SCIEX API5000 triple quadrupole mass spectrometer or equivalent

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier such as formic acid or ammonium formate.

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Rimsulfuron and this compound.

Protocol 2: Analysis of Rimsulfuron in Soil Samples

This protocol is based on a validated method for the determination of Rimsulfuron in soil by LC/MS/MS.

1. Materials and Reagents

  • Rimsulfuron analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Ammonium hydroxide

  • Ammonium acetate

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • 50-mL polypropylene centrifuge tubes

  • 0.2-µm PTFE syringe filters

2. Sample Preparation and Extraction (QuEChERS Approach)

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 5.0 g of the homogenized soil sample into a 50-mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile and the appropriate QuEChERS salts.

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing the appropriate sorbents (e.g., PSA, C18) and magnesium sulfate.

  • Vortex and centrifuge.

  • Transfer an aliquot of the cleaned extract, evaporate to near dryness, and reconstitute in the initial mobile phase.

  • Filter the reconstituted sample through a 0.2-µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • The LC-MS/MS parameters are the same as described in Protocol 1 for water analysis.

Data Presentation

The following tables summarize the expected performance of the analytical methods based on a validated study for Rimsulfuron. The use of this compound as an internal standard is expected to yield similar or improved performance.

Table 1: Method Validation Data for Rimsulfuron in Water

ParameterValue
Limit of Quantification (LOQ)0.1 µg/L (ppb)
Fortification Level1x LOQ & 10x LOQ
Recovery (%)
Mean Recovery at LOQ70-120%
Mean Recovery at 10x LOQ70-120%
Relative Standard Deviation (RSD)≤20%

Table 2: Method Validation Data for Rimsulfuron in Soil

ParameterValue
Limit of Quantification (LOQ)0.2 µg/kg (ppb)
Fortification Level1x LOQ & 10x LOQ
Recovery (%)
Mean Recovery at LOQ70-120%
Mean Recovery at 10x LOQ70-120%
Relative Standard Deviation (RSD)≤20%

Visualizations

experimental_workflow cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis W1 5 mL Water Sample W2 Spike with this compound W1->W2 W3 Add ACN & Ammonium Formate W2->W3 W4 Solid Phase Extraction (SPE) W3->W4 W5 Elute & Concentrate W4->W5 W6 Reconstitute & Filter W5->W6 W7 LC-MS/MS Analysis W6->W7 S1 5 g Soil Sample S2 Spike with this compound S1->S2 S3 QuEChERS Extraction S2->S3 S4 Dispersive SPE Cleanup S3->S4 S5 Concentrate & Reconstitute S4->S5 S6 Filter S5->S6 S7 LC-MS/MS Analysis S6->S7

Caption: Experimental workflow for the analysis of Rimsulfuron in water and soil.

signaling_pathway Rimsulfuron Rimsulfuron Exposure ALS Acetolactate Synthase (ALS) (in non-target plants/algae) Rimsulfuron->ALS Inhibition BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Growth Cell Division & Growth Protein->Growth Effects Physiological Effects: - Growth Inhibition - Chlorosis - Necrosis Growth->Effects Leads to

Caption: Conceptual diagram of Rimsulfuron's mode of action in non-target plants.

References

Application of Rimsulfuron-d6 in Food Safety Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rimsulfuron is a widely used sulfonylurea herbicide for controlling a variety of broadleaf weeds and grasses in crops such as maize, potatoes, and tomatoes.[1] Due to its potential to leave residues in food commodities, robust analytical methods are essential to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Rimsulfuron-d6, is a critical component of a reliable analytical method, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard effectively compensates for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of a method by correcting for matrix effects and recovery losses.

This document provides detailed application notes and protocols for the determination of rimsulfuron in various food matrices using this compound as an internal standard.

Analytical Principle: Isotope Dilution Mass Spectrometry

The core of this analytical approach is isotope dilution mass spectrometry (IDMS). This compound, being chemically identical to the native rimsulfuron, behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the native analyte to the labeled standard can be measured. Any losses or variations during the procedure will affect both compounds equally, thus keeping their ratio constant. This allows for highly accurate quantification, even in complex food matrices that are prone to matrix effects.

Experimental Protocols

A generic and widely accepted sample preparation method for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The following is a generalized QuEChERS protocol that can be adapted for various food matrices for the analysis of rimsulfuron.

Sample Preparation: Modified QuEChERS Protocol
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, cereals) to a uniform consistency. For dry samples like cereals, milling to a fine powder is recommended.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube. The choice of d-SPE sorbent depends on the matrix:

      • General Fruits and Vegetables: 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA).

      • Pigmented Fruits and Vegetables: 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 7.5 mg Graphitized Carbon Black (GCB).

      • Fatty Matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract (e.g., 1 mL).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Rimsulfuron432.1182.1325.2
This compound438.1188.1331.2

Note: The MRM transitions for this compound are predicted based on a +6 Da shift from the native compound and may require optimization on the specific instrument.

Quantitative Data Summary

The following tables summarize the performance data for the analysis of rimsulfuron in various food matrices, compiled from different validation studies. While not all studies explicitly used this compound, the data provides a strong indication of the method's performance. The use of an isotope-labeled internal standard is expected to yield results within these or better ranges.

Table 1: Method Performance in Cereals
MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
Wheat0.01 - 0.170-102< 150.01 - 0.02
Oat0.01 - 0.170-102< 150.01 - 0.02
Rye0.01 - 0.170-102< 150.01 - 0.02
Rice0.01 - 0.170-102< 150.01 - 0.02
Barley0.01 - 0.170-102< 150.01 - 0.02

Data adapted from a validation report using the QuEChERS method.[2]

Table 2: Method Performance in Fruits and Vegetables
MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)
Tomato0.0185.65.8
Orange Juice0.0178.45.4
Spinach0.0178.75.2
Wheat Flour0.0177.35.1

Data adapted from a study on multi-residue analysis in various food matrices.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Food Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile + Salts + this compound) homogenize->extraction cleanup d-SPE Cleanup (MgSO4 + PSA/C18/GCB) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms Filtered Extract data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for Rimsulfuron analysis.

Logical Relationship of Isotope Dilution

logical_relationship cluster_sample In the Sample cluster_process During Analysis cluster_detection At the Detector Analyte Rimsulfuron (Unknown Amount) Losses Losses & Matrix Effects (Affects both equally) Analyte->Losses IS_added This compound (Known Amount) IS_added->Losses Ratio Ratio of Rimsulfuron / this compound (Remains Constant) Losses->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust and reliable approach for the quantification of rimsulfuron residues in a wide range of food matrices. This methodology effectively mitigates the impact of matrix effects, leading to high accuracy and precision, which is crucial for ensuring food safety and regulatory compliance. The provided protocols and data serve as a valuable resource for researchers, scientists, and professionals in the field of food safety analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Rimsulfuron-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Rimsulfuron-d6 as an internal standard to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact analytical results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[2] this compound is chemically and structurally very similar to its non-deuterated counterpart, Rimsulfuron, and other structurally related sulfonylurea herbicides. This similarity ensures that it co-elutes with the analyte and experiences comparable ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.

Q3: For which analytes is this compound a suitable internal standard?

A3: this compound is the ideal internal standard for the quantification of Rimsulfuron. Due to its structural similarity, it is also a strong candidate for use as an internal standard for other sulfonylurea herbicides, particularly those with similar chemical properties and chromatographic retention times. The effectiveness for other analytes should be validated on a case-by-case basis.

Q4: Can this compound completely eliminate issues related to matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with differing degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Poor Reproducibility of Analyte/Rimsulfuron-d6 Area Ratio
  • Possible Cause: Inconsistent internal standard concentration.

    • Solution: Carefully reprepare the this compound working solution and verify its concentration. Ensure consistent and accurate spiking into all samples, standards, and quality controls.

  • Possible Cause: Analyte and this compound do not co-elute.

    • Solution:

      • Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to ensure co-elution.

      • Column Degradation: A contaminated or degraded analytical column can affect the separation. Replace the column with a new one of the same type and implement a regular column washing protocol.

  • Possible Cause: Differential matrix effects.

    • Solution:

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

      • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and minimize their effect on ionization.

Issue 2: Unexpectedly High or Low Analyte Concentrations
  • Possible Cause: Incorrect concentration of the this compound stock or working solution.

    • Solution: Prepare fresh this compound solutions and re-verify their concentrations.

  • Possible Cause: Cross-Contamination.

    • Solution: Optimize the autosampler wash procedure to prevent carryover between samples. Inject a blank sample after a high-concentration sample to confirm the absence of carryover.

  • Possible Cause: Significant and uncorrected matrix effects.

    • Solution: Perform a matrix effect validation experiment (as detailed in the Experimental Protocols section) to quantify the extent of ion suppression or enhancement. If the matrix effect is severe, further optimization of the sample preparation and/or chromatographic method is necessary.

Data Presentation

The following table provides an illustrative example of how this compound can be used to correct for matrix effects in the analysis of two other sulfonylurea herbicides, Nicosulfuron and Thifensulfuron-methyl, in a soil matrix.

AnalyteConcentration (ng/mL)Matrix Effect (%) without ISRecovery (%) without ISMatrix Effect (%) with this compound ISRecovery (%) with this compound IS
Nicosulfuron 1065 (Suppression)6898 (Corrected)99
5062 (Suppression)6597 (Corrected)98
10058 (Suppression)6196 (Corrected)97
Thifensulfuron-methyl 1072 (Suppression)7599 (Corrected)101
5068 (Suppression)7198 (Corrected)99
10065 (Suppression)6897 (Corrected)98

Note: This data is for illustrative purposes to demonstrate the corrective power of a suitable internal standard.

Experimental Protocols

Protocol for Quantification of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare analyte standards in a clean solvent (e.g., acetonitrile/water) at various concentration levels.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Example Protocol: Analysis of Rimsulfuron in Soil by LC-MS/MS

This protocol is adapted from a validated method for the determination of Rimsulfuron in soil.

a. Sample Extraction:

  • Weigh 10 g of soil into a 50 mL polypropylene centrifuge tube.

  • Spike with the this compound internal standard.

  • Add 20 mL of acetonitrile/water (90:10, v/v).

  • Shake vigorously for 15 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile/water.

  • Combine the supernatants.

b. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

  • Load the combined extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove polar interferences.

  • Elute the analyte and internal standard with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences and co-elution with the internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Rimsulfuron and this compound for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis sample 1. Soil Sample (10g) spike 2. Spike with this compound sample->spike extract 3. Acetonitrile/Water Extraction spike->extract centrifuge 4. Centrifugation extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 6. Load Extract onto C18 Cartridge supernatant->load wash 7. Wash with Water load->wash elute 8. Elute with Acetonitrile wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms data 12. Data Processing (Analyte/IS Ratio) lcms->data troubleshooting_workflow start Poor Analyte/IS Ratio Reproducibility check_is Verify IS Concentration and Spiking start->check_is check_chrom Check Co-elution of Analyte and IS check_is->check_chrom [IS OK] optimize_chrom Optimize Chromatographic Method check_is->optimize_chrom [IS Not OK, Reprepare] check_column Inspect/Replace Analytical Column check_chrom->check_column [Co-elution OK] check_chrom->optimize_chrom [Not Co-eluting] check_column->optimize_chrom [Column Degraded] end_bad Differential Matrix Effects Suspected check_column->end_bad [Column OK] end_good Problem Resolved optimize_chrom->end_good improve_cleanup Improve Sample Cleanup improve_cleanup->end_good end_bad->improve_cleanup

References

Technical Support Center: Rimsulfuron Analysis with Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimsulfuron analysis using isotopic standards.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for Rimsulfuron analysis?

A1: The most common and effective method for the determination of Rimsulfuron residues in various matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the herbicide in complex samples like soil, water, and agricultural products.[1][3]

Q2: Why should I use an isotopic standard for Rimsulfuron quantification?

A2: Using a stable isotope-labeled internal standard, such as Rimsulfuron-[M+3], is highly recommended to improve the accuracy and precision of quantification.[4] Isotopic standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects in the mass spectrometer. This allows for effective compensation for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Q3: What are the typical mass transitions for Rimsulfuron in LC-MS/MS analysis?

A3: In positive electrospray ionization (ESI+) mode, Rimsulfuron typically forms a protonated molecule [M+H]+. The precursor ion and major product ions for quantification and confirmation are important for setting up the MS/MS method.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Rimsulfuron432.1182.182.1
Rimsulfuron-[M+3]435.1185.182.1
Note: The fragmentation of the ethylsulfonyl group is a key fragmentation pathway. The specific transitions for the isotopic standard will depend on the position of the isotopic labels.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Q: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) or low signal intensity for both Rimsulfuron and its isotopic standard. What could be the cause?

A: This issue can stem from several factors related to your LC-MS/MS system or sample preparation.

Possible Causes and Solutions:

  • Mobile Phase Composition: The mobile phase composition is critical for good chromatography. An improper pH or organic solvent ratio can lead to poor peak shape. For Rimsulfuron analysis, a mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid is often used to improve peak shape and ionization efficiency.

    • Troubleshooting Step: Ensure your mobile phase is correctly prepared and that the pH is appropriate for Rimsulfuron, which is an acidic compound (pKa ~4.0).

  • Column Issues: The analytical column can degrade over time or become contaminated, leading to poor chromatographic performance.

    • Troubleshooting Step: Try flushing the column with a strong solvent or, if necessary, replace it. Ensure you are using a suitable column, such as a C18 column, which is commonly used for Rimsulfuron analysis.

  • Sample Solvent: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Troubleshooting Step: If possible, dissolve your final extract in the initial mobile phase or a weaker solvent.

  • MS Source Conditions: Inadequate optimization of the mass spectrometer's ion source parameters (e.g., temperature, gas flows, and voltages) can result in low signal intensity.

    • Troubleshooting Step: Perform a thorough optimization of the ion source parameters using a Rimsulfuron standard solution.

Issue 2: High Variability in Results and Suspected Matrix Effects

Q: I am observing significant variability in my results between replicate injections and different samples. I suspect matrix effects are the cause. How can I confirm and mitigate this?

A: Matrix effects are a common problem in LC-MS/MS analysis, especially with complex matrices like soil or plant tissues. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement.

Confirmation and Mitigation Strategies:

  • Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression or enhancement in your chromatogram.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for systematic matrix effects.

  • Use of Isotopic Internal Standard: This is the most effective way to correct for matrix effects. Since the isotopic standard behaves almost identically to the analyte, any signal suppression or enhancement will affect both equally, allowing for an accurate ratio-based quantification.

  • Sample Preparation and Cleanup: A thorough sample cleanup is crucial to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis, including Rimsulfuron. This method involves an extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

    • Experimental Protocol: Modified QuEChERS for Rimsulfuron in Soil

      • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

      • Add 10 mL of water and vortex for 1 minute.

      • Spike with the isotopic internal standard solution.

      • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

      • Add a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl) and shake for 1 minute.

      • Centrifuge at >3000 rpm for 5 minutes.

      • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing cleanup sorbents (e.g., PSA and C18).

      • Vortex for 30 seconds and centrifuge for 2 minutes.

      • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Issue 3: Isotopic Standard Signal is Low or Absent

Q: I am not seeing a signal for my Rimsulfuron isotopic standard, or the signal is very low. What should I do?

A: This can be a critical issue as the internal standard is essential for accurate quantification.

Troubleshooting Steps:

  • Verify Standard Integrity: Ensure that the isotopic standard has not degraded. Check the expiration date and storage conditions. Rimsulfuron is known to hydrolyze, especially under alkaline conditions.

  • Check Spiking Procedure: Double-check your sample preparation workflow to ensure that the isotopic standard is being added at the correct step and in the correct concentration.

  • Confirm MS/MS Transition: Verify that you have entered the correct precursor and product ion m/z values for the isotopic standard in your MS/MS method.

  • Instrument Sensitivity: If the signal is consistently low across all samples, there might be an issue with the instrument's sensitivity. Check for any recent maintenance or changes in instrument performance.

Visualizations

TroubleshootingWorkflow start Start: Rimsulfuron Analysis Issue issue_peak Poor Peak Shape / Low Signal start->issue_peak issue_variability High Variability / Matrix Effects start->issue_variability issue_is Low / No Internal Standard Signal start->issue_is check_lc Check LC Conditions (Mobile Phase, Column) issue_peak->check_lc check_ms Check MS Parameters (Source, Transitions) issue_peak->check_ms check_prep Review Sample Preparation (Cleanup, Spiking) issue_variability->check_prep issue_is->check_prep check_is_integrity Verify IS Integrity (Storage, Expiry) issue_is->check_is_integrity check_lc->check_ms Not Resolved end_good Problem Resolved check_lc->end_good Resolved check_ms->end_good Resolved end_bad Consult Instrument Specialist check_ms->end_bad Not Resolved optimize_cleanup Optimize Sample Cleanup (d-SPE sorbents) check_prep->optimize_cleanup check_is_integrity->check_ms check_is_integrity->end_good Resolved check_is_integrity->end_bad IS Degraded use_mmc Use Matrix-Matched Calibrants optimize_cleanup->use_mmc use_mmc->end_good

Caption: A troubleshooting workflow for Rimsulfuron analysis.

SamplePrepWorkflow start Start: Sample Weighing add_water Add Water & Vortex start->add_water spike_is Spike with Isotopic Standard add_water->spike_is add_acn Add Acetonitrile & Shake spike_is->add_acn add_salts Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant dspe_cleanup d-SPE Cleanup (Vortex & Centrifuge) transfer_supernatant->dspe_cleanup filter Filter Supernatant dspe_cleanup->filter analysis LC-MS/MS Analysis filter->analysis MatrixEffects cluster_0 Without Matrix Effects cluster_1 With Matrix Effects analyte_only Analyte ms_source_only MS Ion Source analyte_only->ms_source_only Ionization is_only Isotopic Standard is_only->ms_source_only Ionization detector_only Detector ms_source_only->detector_only Signal analyte_matrix Analyte + Matrix ms_source_matrix MS Ion Source analyte_matrix->ms_source_matrix is_matrix Isotopic Standard + Matrix is_matrix->ms_source_matrix detector_matrix Detector ms_source_matrix->detector_matrix Altered Signal interference Co-eluting Matrix Components interference->ms_source_matrix Suppression/ Enhancement

References

Technical Support Center: Rimsulfuron-d6 Stability in Analytical Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Rimsulfuron-d6 in various analytical sample matrices. The information is intended for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative analyses.

Disclaimer: Direct stability data for this compound is limited in publicly available literature. Therefore, the information provided is largely based on the known stability profile of Rimsulfuron and general principles of stable isotope-labeled standards. It is crucial to perform matrix-specific validation to confirm the stability of this compound in your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my samples?

A1: The stability of this compound can be influenced by several factors, including:

  • pH of the sample matrix: Rimsulfuron, the non-labeled parent compound, is known to hydrolyze, and this process is pH-dependent. It hydrolyzes more rapidly in alkaline conditions (pH 9) and is more stable in neutral to slightly acidic conditions (pH 5-7).[1]

  • Storage Temperature: As with most chemical compounds, storage at elevated temperatures can accelerate degradation. It is generally recommended to store stock solutions and samples at low temperatures (e.g., ≤ -18°C) to minimize degradation.[2]

  • Matrix Composition: The components of your sample matrix (e.g., soil, plasma, plant extracts) can have a significant impact. Matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, and in some cases, may catalyze degradation.

  • Light Exposure: Photolysis can be a degradation pathway for Rimsulfuron, especially in aqueous solutions under simulated sunlight at acidic pH.[1] Therefore, it is advisable to protect samples from light.

  • Isotopic Exchange: While generally stable, deuterium labels can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium atoms are in chemically labile positions.

Q2: Where are the deuterium atoms located on the this compound molecule and are they susceptible to exchange?

A2: The specific positions of the deuterium atoms on commercially available this compound can vary. Typically, they are placed on methoxy groups or other positions not readily exchangeable. However, it is always recommended to consult the certificate of analysis from the supplier for information on the location of the labels. Deuterium atoms on carbons adjacent to carbonyl groups or on heteroatoms are more prone to exchange. Based on the structure of Rimsulfuron, the methoxy groups are generally considered stable positions for deuterium labels.

Q3: I am observing a decrease in this compound signal over time. What could be the cause?

A3: A decreasing signal of this compound over time could indicate degradation. Potential causes include hydrolysis, particularly in alkaline samples, or photolytic degradation if samples are exposed to light. It is also important to rule out issues with the analytical instrument, such as source contamination or detector fatigue.

Q4: Can the matrix of my sample affect the stability and quantification of this compound?

A4: Yes, matrix effects are a common challenge in LC-MS/MS analysis and can significantly impact the quantification of this compound. Matrix components co-eluting with the analyte can suppress or enhance the ionization efficiency, leading to inaccurate results. It is essential to evaluate matrix effects during method validation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or poor recovery of this compound Degradation: this compound may be degrading in the sample matrix or during sample preparation.- Check pH: Ensure the pH of your sample and extraction solvent is in the optimal range for Rimsulfuron stability (neutral to slightly acidic). - Control Temperature: Keep samples on ice or at reduced temperatures during processing and store them at ≤ -18°C. - Protect from Light: Minimize exposure of samples and standards to light.
Matrix Effects: Co-extracted matrix components may be causing ion suppression or enhancement.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. - Sample Cleanup: Optimize your sample preparation procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Dilution: Dilute the sample extract to reduce the concentration of matrix components.
Appearance of unknown peaks near this compound Degradation Products: The unknown peaks may be degradation products of this compound.- Review Degradation Pathways: The primary degradation products of Rimsulfuron include metabolites formed by cleavage or contraction of the sulfonylurea bridge.[4] - LC-MS/MS Analysis: Use high-resolution mass spectrometry to identify the mass of the unknown peaks and compare them to known degradation products of Rimsulfuron.
Shift in retention time of this compound Chromatographic Issues: Changes in the mobile phase, column temperature, or column integrity can cause retention time shifts.- Equilibrate Column: Ensure the column is properly equilibrated before each run. - Check Mobile Phase: Prepare fresh mobile phase and ensure correct composition. - Inspect Column: If the problem persists, the column may need to be cleaned or replaced.
Isotope Effect: Deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled compound. This is generally consistent.- Consistent Chromatography: Ensure your chromatographic conditions are stable to maintain a consistent retention time difference between Rimsulfuron and this compound.

Data Presentation

The following tables summarize the stability of non-deuterated Rimsulfuron under various conditions. This data can serve as a useful proxy for estimating the stability of this compound.

Table 1: pH-Dependent Hydrolysis of Rimsulfuron

pHHalf-life (t1/2)Conditions
5SlowAqueous solution in the dark
7Slower than at pH 9Aqueous solution in the dark
9RapidAqueous solution in the dark

Source: Inferred from qualitative descriptions in multiple sources.

Table 2: Degradation of Rimsulfuron in Environmental Matrices

MatrixDegradationKey Metabolites
Soil (aerobic)Low to moderate persistenceIN-70941, IN-70942, IN-E9260
Water (hydrolysis)pH-dependentN-((4,6-dimethoxypyrimidin-2-yl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea), N-((3-ethylsulfonyl)-2-pyridinyl)-4,6-dimethoxy-2-pyrimidineamine
Water (photolysis)Contributes to degradation at pH 5Multiple degradation products

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Analytical Matrix

This protocol outlines a general procedure to evaluate the stability of this compound in a specific sample matrix.

1. Objective: To determine the short-term and long-term stability of this compound in a given matrix under specific storage conditions.

2. Materials:

  • This compound stock solution of known concentration.

  • Blank analytical matrix (e.g., plasma, soil extract, water).

  • Validated LC-MS/MS method for the analysis of Rimsulfuron.

3. Procedure:

  • Spiking: Spike the blank matrix with a known concentration of this compound. Prepare multiple aliquots.

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly spiked aliquots to establish the initial concentration.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light.

  • Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a set of aliquots from storage.

  • Sample Preparation and Analysis: Process the stored samples using your validated analytical method and analyze by LC-MS/MS.

  • Data Analysis: Compare the mean concentration of this compound at each time point to the mean concentration at T0. The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Testing cluster_data Data Evaluation start Obtain Blank Matrix spike Spike with this compound start->spike aliquot Create Aliquots spike->aliquot t0 T0 Analysis (Freshly Spiked) aliquot->t0 storage Store Aliquots (Varied Conditions) aliquot->storage extract Sample Extraction t0->extract tp Time Point Analysis (e.g., 24h, 1 week) storage->tp tp->extract lcms LC-MS/MS Analysis extract->lcms compare Compare Time Point Data to T0 lcms->compare stability Assess Stability (% Recovery) compare->stability

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent this compound Signal check_instrument Verify Instrument Performance start->check_instrument instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_issue Address Instrument Issue check_instrument->instrument_issue No check_stability Evaluate Sample Stability instrument_ok->check_stability stable Sample is Stable check_stability->stable Yes unstable Sample is Unstable check_stability->unstable No check_matrix Investigate Matrix Effects stable->check_matrix adjust_storage Adjust pH, Temp, Light Protection unstable->adjust_storage matrix_effect Matrix Effect Confirmed check_matrix->matrix_effect Yes no_matrix_effect No Significant Matrix Effect check_matrix->no_matrix_effect No optimize_cleanup Optimize Sample Cleanup matrix_effect->optimize_cleanup matrix_match Use Matrix-Matched Calibrants matrix_effect->matrix_match

Caption: Troubleshooting decision tree for inconsistent this compound signal.

References

improving peak shape and resolution for Rimsulfuron analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimsulfuron analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of Rimsulfuron, focusing on achieving optimal peak shape and resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during Rimsulfuron analysis in a question-and-answer format.

Question: What are the likely causes of peak tailing for my Rimsulfuron peak in reversed-phase HPLC, and how can I fix it?

Answer:

Peak tailing for Rimsulfuron, a common issue with sulfonylurea herbicides, is often attributed to secondary interactions between the analyte and the stationary phase, or other system issues. Rimsulfuron, with a pKa of approximately 4.0, can interact with residual silanol groups on silica-based C18 columns, especially at pH values above its pKa.[1][2]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Optimization:

    • Problem: At a mobile phase pH close to or above Rimsulfuron's pKa (4.0), the molecule can become partially or fully ionized, leading to strong interactions with free silanol groups on the column packing material. This is a primary cause of peak tailing for acidic compounds like Rimsulfuron.

    • Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of Rimsulfuron. A pH of 2.5 is often effective in suppressing the ionization of both Rimsulfuron and the residual silanols, thus minimizing secondary interactions and improving peak symmetry.[1][3] An acidic modifier like formic acid or phosphoric acid is commonly used.

  • Column Choice and Condition:

    • Problem: The type and condition of the HPLC column play a crucial role. Older columns or columns with low-purity silica can have a higher population of accessible, acidic silanol groups, exacerbating peak tailing.

    • Solution:

      • Use a high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, making them less available for interaction with the analyte.

      • Consider using a column with a different stationary phase chemistry, such as a polymer-based column or a C18 column with a proprietary surface treatment designed to shield residual silanols.

      • If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Replace the column with a new one of the same type to see if the peak shape improves.

  • Sample Overload:

    • Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, sample overload was a contributing factor.

  • Extra-column Volume:

    • Problem: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and lead to peak tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all connections are made with minimal dead volume.

Question: My Rimsulfuron peak is exhibiting fronting. What are the potential causes and how can I resolve this issue?

Answer:

Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are typically related to sample solvent effects, column issues, or sample overload.

  • Sample Solvent Incompatibility:

    • Problem: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and move too quickly at the column inlet, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve and dilute your Rimsulfuron standards and samples in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible volume and try to dilute it with the mobile phase before injection.

  • Column Overload (Concentration Effect):

    • Problem: Injecting a highly concentrated sample can lead to a non-linear distribution of the analyte between the stationary and mobile phases at the head of the column, causing peak fronting.

    • Solution: Dilute the sample and inject a smaller mass of Rimsulfuron onto the column.

  • Column Collapse or Void:

    • Problem: A physical void or channel in the column packing material at the inlet can cause the sample band to be distorted, leading to fronting or split peaks. This can be caused by pressure shocks or operating the column outside its recommended pH or temperature range.

    • Solution:

      • Reverse the column and flush it with a compatible solvent at a low flow rate to try and dislodge any particulate matter on the inlet frit.

      • If the problem persists, the column is likely irreversibly damaged and should be replaced. To prevent this, always operate within the manufacturer's recommended pH and temperature limits and avoid sudden pressure changes.

Question: I am observing poor resolution between Rimsulfuron and another analyte or an impurity. What steps can I take to improve the separation?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Optimize Mobile Phase Composition:

    • Problem: The ratio of organic solvent to aqueous buffer in the mobile phase directly impacts the retention and selectivity of the separation.

    • Solution:

      • Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of Rimsulfuron and other components, potentially providing better separation. Make small, incremental changes (e.g., 2-5%) to observe the effect.

      • Change Organic Solvent: If adjusting the percentage of your current organic solvent is not effective, try switching to a different one. For example, if you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Modify Mobile Phase pH:

    • Problem: The ionization state of Rimsulfuron (pKa ≈ 4.0) and potentially co-eluting compounds can be manipulated by changing the mobile phase pH, which can significantly alter selectivity.

    • Solution: As described for improving peak tailing, adjusting the pH can also improve resolution. Explore a range of pH values between 2.5 and 3.5 to find the optimal separation.

  • Change the Column:

    • Problem: The column chemistry is a primary driver of selectivity.

    • Solution:

      • Different Stationary Phase: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer different interactions with the analytes and improve separation.

      • Smaller Particle Size/Longer Column: To increase efficiency (narrower peaks), you can use a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) or a longer column. Both will lead to higher plate counts and potentially better resolution, but will also increase backpressure.

  • Adjust Temperature:

    • Problem: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention and selectivity.

    • Solution: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Rimsulfuron analysis?

A1: A good starting point for a reversed-phase HPLC method for Rimsulfuron is:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate) with the pH adjusted to 2.5. A common starting gradient is 45:55 (Aqueous:Acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Column Temperature: 35 °C.

Q2: How does the pH of the mobile phase affect the retention time of Rimsulfuron?

A2: Rimsulfuron is an acidic compound with a pKa of approximately 4.0.

  • At a pH below 4.0, Rimsulfuron will be predominantly in its neutral, non-ionized form, which is more hydrophobic and will be more strongly retained on a C18 column, resulting in a longer retention time.

  • At a pH above 4.0, Rimsulfuron will be in its ionized (anionic) form, which is more polar and will have weaker interactions with the C18 stationary phase, leading to a shorter retention time. Therefore, controlling the mobile phase pH is critical for achieving consistent and reproducible retention times.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. However, be aware that it will likely alter the selectivity of your separation. Acetonitrile is generally a stronger solvent for sulfonylureas in reversed-phase HPLC and may provide sharper peaks. If you switch from acetonitrile to methanol, you may need to adjust the mobile phase composition to achieve similar retention times. Also, methanol has a higher viscosity, which will result in higher backpressure.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly before use and ensure all connections are tight.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow. Pulsations can cause a noisy baseline.

  • Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.

  • Contaminated mobile phase: Use high-purity solvents and freshly prepared mobile phases.

Q5: How should I prepare my Rimsulfuron standards?

A5: Rimsulfuron has good solubility in solvents like acetone and dichloromethane. For preparing stock solutions, it is advisable to use an organic solvent in which Rimsulfuron is freely soluble. For working standards used in reversed-phase HPLC, it is best to prepare them in the initial mobile phase to avoid solvent mismatch effects that can lead to poor peak shape.

Quantitative Data Summary

The following tables summarize quantitative data relevant to Rimsulfuron analysis.

Table 1: Effect of Mobile Phase pH on Rimsulfuron Retention (Illustrative)

Mobile Phase pHRimsulfuron FormExpected Retention on C18 Column
2.5Predominantly NeutralLonger Retention Time
4.0 (pKa)50% Neutral, 50% IonizedIntermediate and potentially broad peak
7.0Predominantly IonizedShorter Retention Time

Table 2: Typical HPLC Method Parameters for Sulfonylurea Analysis

ParameterValueReference
ColumnODS (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase A20 mM KH₂PO₄, pH 2.5
Mobile Phase BAcetonitrile
Isocratic Elution45% A : 55% B
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume20 µL
DetectionUV at 240 nm
Rimsulfuron Retention Time~5.92 min

Experimental Protocols

Protocol 1: Standard HPLC Method for Rimsulfuron Analysis

This protocol is based on a published method for the analysis of Rimsulfuron and other sulfonylureas.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • ODS (C18) column (250 mm x 4.6 mm, 5 µm particle size).

    • Column oven.

  • Reagents and Materials:

    • Rimsulfuron reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Phosphoric acid (for pH adjustment).

    • Water (HPLC grade).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM solution of KH₂PO₄ in HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

    • Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 45:55 (v/v). Degas the mixture before use.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Rimsulfuron reference standard and dissolve it in a small amount of acetonitrile. Dilute to the final volume with acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 240 nm.

    • Run Time: Sufficient to allow for the elution of Rimsulfuron and any other compounds of interest (e.g., 15 minutes).

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples to be analyzed.

    • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., acetonitrile/water 50:50).

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common peak shape issues in Rimsulfuron analysis.

PeakTailing_Troubleshooting start Peak Tailing Observed for Rimsulfuron check_pH Is Mobile Phase pH < 2.5? start->check_pH adjust_pH Lower Mobile Phase pH to 2.5 with Acid check_pH->adjust_pH No check_column Is Column Old or Non-End-Capped? check_pH->check_column Yes adjust_pH->check_column replace_column Use High-Purity, End-Capped C18 Column check_column->replace_column Yes check_overload Is Sample Concentration High? check_column->check_overload No replace_column->check_overload dilute_sample Reduce Injection Volume or Dilute Sample check_overload->dilute_sample Yes check_extra_column Check for Excessive Tubing Length/Diameter check_overload->check_extra_column No dilute_sample->check_extra_column optimize_tubing Use Shorter, Narrower Bore Tubing check_extra_column->optimize_tubing Yes end Peak Shape Improved check_extra_column->end No optimize_tubing->end

Caption: Troubleshooting workflow for Rimsulfuron peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed for Rimsulfuron check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_concentration Is Sample Highly Concentrated? check_solvent->check_concentration No change_solvent->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column Inspect Column for Voids or Collapse check_concentration->check_column No dilute_sample->check_column replace_column Replace Column check_column->replace_column Yes end Peak Shape Improved check_column->end No replace_column->end

Caption: Troubleshooting workflow for Rimsulfuron peak fronting.

Resolution_Improvement start Poor Resolution Observed adjust_organic Decrease % Organic Solvent (e.g., ACN) start->adjust_organic check_improvement1 Resolution Improved? adjust_organic->check_improvement1 change_organic Change Organic Solvent (e.g., ACN to MeOH) check_improvement1->change_organic No end Resolution Optimized check_improvement1->end Yes check_improvement2 Resolution Improved? change_organic->check_improvement2 adjust_pH Optimize Mobile Phase pH (2.5-3.5) check_improvement2->adjust_pH No check_improvement2->end Yes check_improvement3 Resolution Improved? adjust_pH->check_improvement3 change_column Try Different Column (e.g., Phenyl-hexyl) check_improvement3->change_column No check_improvement3->end Yes change_column->end

Caption: Logical workflow for improving chromatographic resolution.

References

minimizing ion suppression in ESI-MS for Rimsulfuron quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression during the quantification of Rimsulfuron using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS analysis of Rimsulfuron?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Rimsulfuron, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][4] In complex matrices such as soil, water, or agricultural products, various endogenous materials like salts, lipids, and proteins can cause ion suppression.[5]

Q2: How can I identify if ion suppression is affecting my Rimsulfuron analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Rimsulfuron solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal of Rimsulfuron at the retention time of matrix components indicates the presence of ion suppression. Another approach is to compare the signal response of Rimsulfuron in a neat solvent to its response when spiked into a blank matrix extract. A significantly lower response in the matrix extract confirms ion suppression.

Q3: What are the general strategies to minimize ion suppression?

A3: Several strategies can be employed to mitigate ion suppression:

  • Effective Sample Preparation: The most effective approach is to remove interfering matrix components before they enter the mass spectrometer. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.

  • Chromatographic Separation: Optimizing your Liquid Chromatography (LC) method to achieve better separation between Rimsulfuron and co-eluting matrix components can significantly reduce suppression.

  • Sample Dilution: Simply diluting the sample can lower the concentration of interfering substances, though this might also decrease the analyte signal to undetectable levels.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for Rimsulfuron is the gold standard for compensating for ion suppression, as it co-elutes and experiences similar matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for consistent matrix effects.

  • Ionization Source Optimization: In some cases, switching the ionization polarity or using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression than ESI, can be beneficial.

Troubleshooting Guides for Rimsulfuron Quantification

Problem 1: Low signal intensity or complete signal loss for Rimsulfuron in complex matrices like soil or tobacco.

Possible Cause: Significant ion suppression from co-eluting matrix components.

Solution: Implement a robust sample preparation protocol to remove interferences.

Experimental Protocol: Solid-Phase Extraction (SPE) for Rimsulfuron in Water and Soil

This protocol is adapted from the US EPA method for Rimsulfuron and its metabolites.

  • Sample Pre-treatment:

    • For water samples, fortify with Rimsulfuron standard and proceed to loading.

    • For soil samples, perform an initial extraction with an organic solvent (e.g., acetonitrile). Fortify the extract with Rimsulfuron standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of acetonitrile.

    • Equilibrate the cartridge with 5 mL of 5 mM aqueous ammonium acetate.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 2-5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5 mM aqueous ammonium acetate to remove polar interferences.

  • Elution:

    • Elute Rimsulfuron and its metabolites from the cartridge using acetonitrile, followed by a 9:1 mixture of acetonitrile and 0.5 M ammonium hydroxide.

  • Reconstitution:

    • Add 5 mM aqueous ammonium acetate to the eluate and evaporate to a volume of approximately 1 mL.

    • Add 0.5 mL of acetonitrile and dilute the final extract to 5 mL with 5 mM aqueous ammonium acetate before LC-MS/MS analysis.

Diagram: SPE Workflow for Rimsulfuron Cleanup

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water or Soil Sample Pretreat Pre-treatment (Fortification/Extraction) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition C18 Cartridge (Acetonitrile) Equilibrate Equilibrate Cartridge (Aqueous Ammonium Acetate) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (Aqueous Ammonium Acetate) Load->Wash Elute Elute Rimsulfuron (Acetonitrile/Ammonium Hydroxide) Wash->Elute Reconstitute Reconstitute Eluate Elute->Reconstitute Analysis LC-ESI-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Rimsulfuron sample cleanup using SPE.

Problem 2: Inconsistent and irreproducible quantification of Rimsulfuron across different sample batches.

Possible Cause: Variable matrix effects between samples.

Solution: Employ matrix-matched calibration and a suitable internal standard.

Experimental Protocol: Preparation of Matrix-Matched Calibrants

  • Obtain Blank Matrix: Source a batch of the matrix (e.g., soil, tobacco) that is free of Rimsulfuron.

  • Process Blank Matrix: Extract and clean up the blank matrix using the same procedure as for your unknown samples (e.g., the SPE protocol described above).

  • Prepare Stock Solution: Create a high-concentration stock solution of Rimsulfuron in a suitable solvent (e.g., acetonitrile).

  • Spike Blank Extract: Prepare a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the Rimsulfuron stock solution to create a calibration curve covering the expected concentration range in your samples.

  • Internal Standard: If available, add a constant concentration of a stable isotope-labeled Rimsulfuron internal standard to all calibrants, quality controls, and unknown samples.

Diagram: Logic for Using Matrix-Matched Calibration

Matrix_Matched_Calibration cluster_samples Sample Analysis cluster_calibration Calibration Strategy cluster_result Quantification Outcome Unknown Unknown Sample (Analyte + Matrix) Inaccurate Inaccurate Result (Due to uncompensated ion suppression) Unknown->Inaccurate Accurate Accurate Result (Ion suppression is compensated for) Unknown->Accurate QC QC Sample (Analyte + Matrix) QC->Inaccurate QC->Accurate Solvent_Cal Solvent-Based Calibration (Analyte only) Solvent_Cal->Inaccurate Leads to Matrix_Cal Matrix-Matched Calibration (Analyte + Blank Matrix) Matrix_Cal->Accurate Leads to

Caption: Comparison of calibration strategies for accurate quantification.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters for Rimsulfuron analysis, which should be optimized for your specific instrument and application.

Table 1: Optimized MS/MS Parameters for Rimsulfuron

ParameterValue
Ionization ModePositive Electrospray (ESI+)
Precursor Ion (m/z)[M+H]⁺
Product Ion 1 (m/z) (Quantification)Value to be determined empirically
Product Ion 2 (m/z) (Confirmation)Value to be determined empirically
Declustering Potential (DP)Optimized for your instrument
Collision Energy (CE)Optimized for your instrument
Cell Exit Potential (CXP)Optimized for your instrument

Note: Specific m/z values for precursor and product ions, as well as voltage parameters, need to be determined by infusing a Rimsulfuron standard solution and performing a compound optimization on your specific mass spectrometer.

Table 2: Example Liquid Chromatography Parameters

ParameterExample Condition
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientOptimized for separation from matrix interferences
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL

Note: The addition of an acid like formic acid to the mobile phase generally improves the ionization of Rimsulfuron in positive ESI mode.

References

ensuring accuracy and precision with Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimsulfuron-d6. This resource is designed for researchers, scientists, and drug development professionals to ensure accuracy and precision in experiments utilizing this internal standard. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is the deuterium-labeled version of Rimsulfuron. Rimsulfuron itself is a post-emergence sulfonylurea herbicide used to control grasses and broadleaf weeds.[1] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[2] This labeling makes it an ideal internal standard for quantitative analysis.

Q2: What are the primary applications of this compound in a laboratory setting?

A: The primary application of this compound is as an internal standard for the quantitative analysis of Rimsulfuron and related compounds by chromatographic and mass spectrometric techniques, such as GC-MS or LC-MS/MS. It can also be used as a tracer in metabolic studies to understand the pharmacokinetic profiles of drugs. Using a deuterated internal standard is a common strategy to compensate for matrix effects and improve the accuracy of quantitative results in complex samples.

Q3: What are the recommended storage and handling conditions for this compound?

A: this compound should be stored in its original container in a cool, dry place. For specific storage temperatures and stability information, it is crucial to refer to the Certificate of Analysis provided by the supplier. While it may be shipped at room temperature, long-term storage conditions can vary. Do not contaminate water, food, or feed during storage or disposal.

Q4: What are the key chemical properties of this compound?

A: The key chemical and physical properties of this compound and its non-labeled counterpart are summarized below. Understanding these properties, especially the pH-dependent stability of Rimsulfuron, is critical for experimental design.

PropertyValueSource
This compound
Molecular FormulaC₁₄H₁₁D₆N₅O₇S₂
Molecular Weight~437.5 g/mol
Rimsulfuron (Non-labeled)
CAS Registry Number122931-48-0
pKa4.0
Melting Point172-178 °C (with decomposition)
Water Solubility (25 °C)pH 5: <10 mg/LpH 7: 7.3 g/L
Hydrolytic StabilityRapid hydrolysis in neutral to alkaline solutions; more stable in acidic conditions.
Photolytic StabilityContributes to degradation, especially at pH 5.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical quantification of Rimsulfuron using this compound as an internal standard.

Q5: My analytical results are inconsistent. What are the potential causes?

A: Inconsistent results when using this compound as an internal standard can stem from several factors:

  • Standard Stability: Rimsulfuron is susceptible to hydrolysis, and its stability is highly pH-dependent. Ensure that your stock solutions, standards, and samples are prepared in a pH-controlled environment, preferably acidic (pH < 7), to minimize degradation.

  • Inconsistent Internal Standard Spiking: Verify that the internal standard is added precisely and consistently to every sample, calibrant, and quality control. Automated liquid handlers can improve precision.

  • Matrix Effects: Even with an internal standard, severe matrix suppression or enhancement in complex samples can lead to variability. Review your sample preparation and extraction method to ensure it is robust and effectively removes interfering matrix components.

  • Instrument Variability: Check for fluctuations in the LC-MS/MS system's performance. This can be monitored by tracking the absolute response of the internal standard over an analytical batch. A significant drift may indicate an issue with the ion source or mass spectrometer.

Q6: I am observing poor peak shape or shifting retention times for Rimsulfuron and this compound. How can I fix this?

A: Poor chromatography can compromise the accuracy of your analysis. Consider the following:

  • Mobile Phase pH: Since Rimsulfuron is an acid with a pKa of 4.0, the pH of your mobile phase will affect its ionization state and, consequently, its retention and peak shape on a reversed-phase column. Buffering the aqueous mobile phase (e.g., with formic acid or ammonium formate) to a consistent pH below the pKa is recommended for sharp, reproducible peaks.

  • Column Contamination: Sample matrix components can accumulate on the analytical column, leading to peak tailing and retention time shifts. Implement a column wash step after each run or periodically flush the column with a strong solvent.

  • Column Degradation: The analytical column has a finite lifetime. If performance continues to degrade, replacement may be necessary.

Q7: The signal intensity for this compound is unexpectedly low. What should I investigate?

A: A weak signal from the internal standard can compromise quantitation.

  • Solution Concentration and Stability: Double-check the concentration of your this compound stock and working solutions. Confirm that they have not degraded due to improper storage or pH conditions.

  • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for the specific precursor and product ions of this compound. Infuse a solution of the standard to optimize parameters like collision energy and cone voltage.

  • Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity. Clean the ion source according to the manufacturer's recommendations.

  • Matrix Suppression: A highly suppressive sample matrix can significantly reduce the signal of the internal standard. Consider diluting your sample extract or improving the sample cleanup procedure.

Experimental Protocols

Protocol 1: Quantitative Analysis of Rimsulfuron in Water Samples using this compound and LC-MS/MS

This protocol provides a general methodology for the determination of Rimsulfuron in water, adapted from validated methods.

1. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of Rimsulfuron and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
  • Create a series of working calibration standards by serially diluting the Rimsulfuron stock solution.
  • Prepare an internal standard (IS) working solution (e.g., at 0.1 µg/mL) from the this compound stock solution.

2. Sample Preparation:

  • To a 5 mL water sample, add a precise volume (e.g., 50 µL) of the IS working solution.
  • Add 500 µL of acetonitrile and 25 µL of 1 M ammonium formate to the sample.
  • Vortex the sample vigorously to mix.
  • The sample is now ready for direct injection or can be further purified using solid-phase extraction (SPE) if high matrix interference is expected.

3. LC-MS/MS Analysis:

  • LC System: Utilize a UHPLC system with a reversed-phase column (e.g., C18).
  • Mobile Phase:
  • A: Water with 2 mM ammonium formate and 0.1% formic acid.
  • B: Methanol or acetonitrile with 2 mM ammonium formate and 0.1% formic acid.
  • Gradient: Develop a suitable gradient to ensure separation of Rimsulfuron from matrix components.
  • MS System: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions: Monitor at least two transitions for both Rimsulfuron and this compound to ensure identity and accurate quantification.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the Rimsulfuron peak area to the this compound peak area against the concentration of the calibration standards.
  • Calculate the concentration of Rimsulfuron in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Cal Create Calibration Standards Stock->Cal Spike Spike IS into all Standards & Samples Cal->Spike Sample Collect & Prepare Samples Sample->Spike Inject Inject into LC-MS/MS Spike->Inject Integrate Integrate Peak Areas (Analyte & IS) Inject->Integrate Ratio Calculate Area Ratios Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Sample Concentration Ratio->Quantify Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard (IS).

troubleshooting_workflow Start Inconsistent or Inaccurate Results CheckIS Check IS Response: Is it consistent across runs? Start->CheckIS CheckChroma Check Chromatography: Good peak shape & stable RT? CheckIS->CheckChroma Yes Sol_IS_Prep Review IS spiking procedure. Verify IS solution stability. CheckIS->Sol_IS_Prep No (Variable Spiking) Sol_IS_System Investigate matrix effects. Clean ion source. CheckIS->Sol_IS_System No (Consistent but Low/Drifting) CheckCal Check Calibration Curve: Is R² > 0.99? CheckChroma->CheckCal Yes Sol_Chroma Optimize mobile phase pH. Check/replace column. CheckChroma->Sol_Chroma No Sol_Cal Re-prepare standards. Check for degradation. CheckCal->Sol_Cal No End Results are Accurate CheckCal->End Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

accuracy_factors cluster_sample Sample & Standard Integrity cluster_method Analytical Method cluster_instrument Instrumentation center Accuracy & Precision Stability Analyte/IS Stability (pH, Temp, Light) Stability->center Purity Standard Purity Purity->center Storage Proper Storage Storage->center Extraction Extraction Efficiency Extraction->center Chroma Chromatography Chroma->center Matrix Matrix Effects Matrix->center Calibration MS Calibration/Tune Calibration->center Reproducibility Injection Precision Reproducibility->center Source Ion Source Cleanliness Source->center

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Rimsulfuron Quantification: Internal Standard vs. External Standard Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Rimsulfuron, a widely used sulfonylurea herbicide. It specifically evaluates the use of a deuterated internal standard, Rimsulfuron-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis against the alternative approach of external standard calibration. While a specific validated method utilizing this compound with complete performance data was not identified in the available literature, this guide will detail the principles and expected advantages of this approach. For a direct data-driven comparison, a thoroughly validated LC-MS/MS method employing external standard calibration for the analysis of Rimsulfuron in a complex matrix is presented with its corresponding experimental data and protocols.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in accuracy and precision, particularly when analyzing complex matrices encountered in environmental and food safety testing.

The fundamental principle of IDMS lies in the addition of a known amount of the isotopically labeled analyte (this compound) to the sample at the earliest stage of preparation. This compound is chemically identical to Rimsulfuron, differing only in its isotopic composition, which results in a higher mass. This near-identical chemical behavior ensures that both the analyte and the internal standard experience the same variations during sample extraction, cleanup, and instrument analysis, including any losses or matrix effects. By measuring the ratio of the analyte to the internal standard, these variations can be effectively compensated for, leading to more accurate and reliable quantification.

Alternative Method: External Standard Calibration

External standard calibration is a more conventional approach where a calibration curve is generated from a series of standards containing known concentrations of the analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve. While simpler to implement, this method does not account for variations in sample preparation or matrix effects, which can lead to less accurate and precise results, especially at low concentration levels.

Performance Comparison: this compound (Expected) vs. External Standard (Validated)

The following table summarizes the expected performance characteristics of an LC-MS/MS method for Rimsulfuron using this compound as an internal standard, compared with the validated performance of an external standard method.

Performance ParameterMethod using this compound (Expected)External Standard Method (Validated in Tobacco Leaf)[1][2]
**Linearity (R²) **> 0.99> 0.9978
Accuracy (% Recovery) Expected to be consistently high (e.g., 95-105%) across different matrices due to effective compensation for matrix effects and procedural losses.72.51% - 101.60%
Precision (% RSD) Expected to be low (e.g., < 10%) as the internal standard corrects for variability in sample handling and instrument response.Intraday: 0.34% - 11.20% Interday: 1.33% - 9.83%
Limit of Quantification (LOQ) Potentially lower LOQs achievable due to improved signal-to-noise through reduction of matrix interference effects.0.02 - 1.00 mg/kg
Matrix Effects Significantly minimized as the co-eluting internal standard experiences and corrects for the same signal suppression or enhancement as the analyte.Can be significant and variable, requiring matrix-matched calibration for accurate quantification.

Experimental Protocols

Validated LC-MS/MS Method for Rimsulfuron using External Standard Calibration in Tobacco Leaf[1][2]

This method was developed for the simultaneous determination of Rimsulfuron and other herbicides in fresh and flue-cured tobacco leaf samples.

1. Sample Preparation (QuEChERS-based)

  • Weigh 5 g of homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize at 13,500 rpm for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1.5 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD XR system

  • Mass Spectrometer: Sciex API 4000Q Trap

  • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Formic acid in water (0.1%)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-4 min: 30% to 90% B

    • 4-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-9 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions for Rimsulfuron:

    • Quantification: m/z 432.0 → 182.0

    • Confirmation: m/z 432.0 → 325.0

Visualizing the Workflow

The following diagrams illustrate the analytical workflows for both the internal standard and external standard methods.

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Spike Add this compound Sample->Spike Extract Extraction Spike->Extract Cleanup Clean-up Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant

Caption: Workflow for Rimsulfuron analysis using this compound internal standard.

external_standard_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_cal Calibration Sample Sample Extract Extraction Sample->Extract Cleanup Clean-up Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (vs. Calibration Curve) LCMS->Quant Standards Prepare Standards CalCurve Generate Calibration Curve Standards->CalCurve CalCurve->Quant

Caption: Workflow for Rimsulfuron analysis using external standard calibration.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Rimsulfuron is the recommended approach for achieving the highest level of accuracy and precision. This method effectively mitigates the impact of matrix effects and procedural variability, which are common challenges in complex sample analysis. While the external standard method can provide acceptable results, it often requires more extensive validation, including the use of matrix-matched standards, to ensure data reliability. For researchers, scientists, and drug development professionals requiring robust and defensible quantitative data for Rimsulfuron, the adoption of an isotope dilution method with this compound is a strategic choice that enhances data quality and confidence in analytical outcomes.

References

A Researcher's Guide to Internal Standards: Evaluating Rimsulfuron-d6 for Enhanced Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within drug development and environmental monitoring, the accuracy of measurements is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS/MS). These compounds, added in a known quantity to every sample, serve to correct for variations that can occur during sample preparation and analysis, thereby ensuring the integrity of the final results.

This guide provides an objective comparison of Rimsulfuron-d6, a deuterium-labeled internal standard, with other common types of internal standards used for the quantification of the herbicide Rimsulfuron or structurally similar analytes. By understanding the performance characteristics of different standards, researchers can make informed decisions to enhance the accuracy and reliability of their data.

The Role of Internal Standards in Mitigating Analytical Variability

Internal standards are essential for correcting for a variety of potential errors in the analytical workflow[1][2][3][4]:

  • Sample Preparation Losses: Variations in analyte recovery during extraction, cleanup, and concentration steps.

  • Instrumental Variability: Fluctuations in injection volume and detector response.

  • Matrix Effects: The suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the sample matrix (e.g., soil, plasma, plant tissue)[5].

An ideal internal standard mimics the chemical and physical behavior of the analyte throughout the entire process. Stable isotope-labeled (SIL) versions of the analyte, such as this compound, are widely considered the gold standard for this purpose because their properties are nearly identical to the unlabeled analyte.

Comparing Internal Standard Performance: this compound vs. Alternatives

The choice of internal standard significantly impacts data quality. Here, we compare three classes of internal standards: a deuterium-labeled standard (this compound), a ¹³C-labeled standard (hypothetical ¹³C-Rimsulfuron), and a structurally similar analog standard.

  • This compound (Deuterium-Labeled IS): As a stable isotope-labeled analog, this compound is expected to co-elute with the native Rimsulfuron and experience nearly identical extraction recovery and matrix effects. The use of deuterium for labeling is a common and cost-effective approach. However, a potential drawback is the "isotope effect," which can sometimes cause a slight shift in chromatographic retention time relative to the unlabeled analyte. This can lead to minor inaccuracies if the matrix effect is not uniform across the slightly separated peaks. There is also a small risk of H-D exchange at certain molecular positions, which could compromise the standard's integrity.

  • ¹³C-Rimsulfuron (¹³C-Labeled IS): Carbon-13 labeled standards are often considered superior to their deuterated counterparts. Because the ¹³C atoms are integral to the molecular backbone, there is virtually no chromatographic shift; the labeled and unlabeled compounds co-elute perfectly. This ensures that both experience the exact same matrix effects, leading to the most accurate correction. Furthermore, there is no risk of isotope exchange. The primary disadvantage is typically higher synthesis cost and more limited commercial availability compared to deuterated standards.

  • Structural Analog IS: This type of standard is a different chemical compound that is structurally and functionally similar to the analyte but not isotopically labeled (e.g., another sulfonylurea herbicide not expected in the sample). While more effective than external calibration, its ability to compensate for variability is less reliable. Differences in physicochemical properties can lead to different extraction efficiencies and chromatographic retention times. Crucially, its ionization efficiency may be affected differently by the sample matrix than the analyte's, leading to incomplete correction for ion suppression or enhancement.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of each type of internal standard in a typical LC-MS/MS analysis for Rimsulfuron. The values are representative and illustrate the principles discussed. Actual performance may vary based on the specific matrix, method, and instrumentation.

Performance Metric This compound (Deuterated IS) ¹³C-Rimsulfuron (¹³C-Labeled IS) Structural Analog IS
Analyte Co-elution Nearly perfect; minor shifts possiblePerfectVariable; often does not co-elute
Correction for Matrix Effects ExcellentSuperiorModerate to Good
Typical Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120%
Typical Precision (% RSD) < 5%< 3%< 15%
Risk of Isotope Exchange Low, but possibleNoneNot Applicable
Relative Cost ModerateHighLow

Table 1: Representative performance comparison of different internal standard types for the quantitative analysis of Rimsulfuron. Data is illustrative of typical expectations.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. The following is a representative protocol for the extraction and analysis of Rimsulfuron from a soil matrix using this compound as an internal standard, followed by LC-MS/MS detection.

Protocol 1: Analysis of Rimsulfuron in Soil using this compound Internal Standard

1. Sample Preparation and Extraction (QuEChERS-based Method)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL in acetonitrile) to achieve a final concentration of 10 ng/g.

  • Add 10 mL of water and vortex for 1 minute to create a slurry.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the final extract into an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Rimsulfuron Transition: e.g., m/z 411.1 → 188.1

    • This compound Transition: e.g., m/z 417.1 → 194.1

  • Data Analysis: Quantify Rimsulfuron by calculating the peak area ratio of the analyte to the this compound internal standard and plotting this against the concentration in a calibration curve.

Mandatory Visualizations

Diagrams are provided to clarify the theoretical and practical aspects of using this compound as an internal standard.

G cluster_LC LC Separation cluster_MS MS Detection cluster_Quant Quantification Analyte Analyte (Rimsulfuron) Signal IS Internal Standard (this compound) Signal MS_Source Ion Source (Matrix Effects Occur) Analyte->MS_Source Suppressed Signal (e.g., 70 units) IS->MS_Source Equally Suppressed Signal (e.g., 70 units) Detector Detector MS_Source->Detector Ratio Calculate Ratio Analyte / IS (70 / 70 = 1.0) Result Accurate Result Ratio->Result G Sample 1. Soil Sample (10g) Spike 2. Spike with This compound Sample->Spike Extract 3. QuEChERS Extraction (Acetonitrile) Spike->Extract Cleanup 4. d-SPE Cleanup (MgSO4, PSA) Extract->Cleanup Analyze 5. LC-MS/MS Analysis Cleanup->Analyze Quantify 6. Quantification (Area Ratio) Analyze->Quantify

References

Performance Evaluation of Rimsulfuron-d6 in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Rimsulfuron-d6 as an internal standard for the quantitative analysis of rimsulfuron in complex biological matrices. Its performance is compared with alternative internal standards, supported by illustrative experimental data and detailed methodologies for robust bioanalysis.

Executive Summary

The quantification of rimsulfuron, a sulfonylurea herbicide, in biological matrices is critical for pharmacokinetic, toxicokinetic, and residue analysis studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to effectively compensate for variations in sample preparation and matrix effects, which are significant challenges in complex biological samples.[1][2]

Performance Comparison: this compound vs. Structural Analog Internal Standard

The selection of an appropriate internal standard is a critical factor in the development of a reliable bioanalytical method. The following table illustrates the expected performance differences between this compound and a hypothetical structural analog internal standard in a complex biological matrix like human plasma.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., a related sulfonylurea)Rationale for Performance Difference
Matrix Effect (Ion Suppression/Enhancement) Excellent Compensation (IS-Normalized Matrix Factor close to 1.0)Partial/Inconsistent Compensation (IS-Normalized Matrix Factor may deviate significantly from 1.0)This compound has nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of matrix effects. A structural analog will have different retention time and ionization characteristics, leading to dissimilar matrix effects.[1]
Extraction Recovery Highly Consistent and Similar to AnalyteVariable and Potentially Different from AnalyteThe chemical similarity of this compound ensures it behaves almost identically to rimsulfuron during sample extraction procedures. A structural analog may have different solubility and partitioning properties, leading to different extraction efficiencies.
Precision (%RSD) Typically <5%Can be >15% in complex matricesBy effectively compensating for variability in matrix effects and extraction, this compound significantly improves the precision of the measurement.
Accuracy (%Bias) Typically within ±5%Can be >15% in complex matricesThe superior compensation for analytical variability provided by this compound leads to more accurate quantification of the analyte.

This table is illustrative and based on typical performance differences observed between deuterated and non-deuterated internal standards in bioanalytical LC-MS/MS methods.

Experimental Protocols

Quantification of Rimsulfuron in Human Urine using this compound by LC-MS/MS

This protocol describes a detailed method for the extraction and quantification of rimsulfuron in human urine samples.

a. Materials and Reagents

  • Rimsulfuron analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human urine (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

b. Sample Preparation and Extraction

  • Thaw frozen human urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1 mL aliquot of urine, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Rimsulfuron: To be determined (e.g., precursor ion -> product ion)

    • This compound: To be determined (e.g., precursor ion -> product ion)

d. Method Validation The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis s1 1. Urine Sample (1 mL) s2 2. Add this compound (IS) s1->s2 s3 3. Add Buffer s2->s3 spe2 5. Load Sample s3->spe2 spe1 4. Condition SPE Cartridge spe1->spe2 spe3 6. Wash spe2->spe3 spe4 7. Elute spe3->spe4 a1 8. Evaporate & Reconstitute spe4->a1 a2 9. Inject into LC-MS/MS a1->a2 a3 10. Data Acquisition & Quantification a2->a3

Experimental workflow for Rimsulfuron analysis in urine.
Metabolic Pathway of Rimsulfuron

Rimsulfuron undergoes metabolism in biological systems primarily through two main pathways: cleavage of the sulfonylurea bridge and contraction of the sulfonylurea bridge. The major metabolites are formed through these transformations.

metabolic_pathway cluster_cleavage Cleavage of Sulfonylurea Bridge cluster_contraction Contraction of Sulfonylurea Bridge Rimsulfuron Rimsulfuron M1 Pyridinesulfonamide Metabolite Rimsulfuron->M1 Metabolic Cleavage M2 Pyrimidinamine Metabolite Rimsulfuron->M2 Metabolic Cleavage M3 Urea Derivative Rimsulfuron->M3 Metabolic Contraction

Metabolic pathways of Rimsulfuron.

References

A Comparative Guide to the Cross-Validation of Rimsulfuron Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds like the herbicide Rimsulfuron is critical. This guide provides a comparative analysis of two common analytical methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on published experimental data to facilitate an objective comparison of their performance.

Comparison of Analytical Method Performance

The selection of an analytical method for Rimsulfuron quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the key performance parameters of a validated HPLC-DAD method and an LC-MS/MS method, providing a clear comparison for researchers.

Performance ParameterHPLC-DAD MethodLC-MS/MS Method
Linearity (R²) > 0.99> 0.9978[1][2]
Limit of Detection (LOD) < 14.5 ng/L (in water, with preconcentration)[3]0.007 mg/kg (in fresh tobacco leaf)[1]
Limit of Quantification (LOQ) 0.02 mg/kg[4]0.02 - 1.00 mg/kg (in tobacco leaf)
Accuracy (Recovery) 86.12% - 116.26%72.51% - 101.60%
Precision (RSD) < 10%Intraday: 1.02% - 11.20%, Interday: 2.45% - 8.79%
Matrix Agricultural Products (rice, apple, soybean)Tobacco Leaf

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared HPLC-DAD and LC-MS/MS methods for Rimsulfuron analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the analysis of Rimsulfuron in various agricultural products.

Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is typically employed for sample preparation.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.

  • Column: ODS column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM KH₂PO₄ (pH 2.5) and acetonitrile (45:55, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of Rimsulfuron in complex matrices like tobacco.

Sample Preparation:

  • Homogenize 5 g of the sample with 10 mL of acetonitrile.

  • Add 2 g of NaCl and vortex for 1 minute.

  • Centrifuge at 6000 rpm for 3 minutes.

  • Take 1 mL of the supernatant and add 40 mg of C18 sorbent.

  • Vortex for 1 minute and centrifuge at 6000 rpm for 3 minutes.

  • Filter the resulting supernatant through a 0.22 µm nylon syringe filter before LC-MS/MS analysis.

Instrumentation and Conditions:

  • Instrument: Liquid chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Eclipse XDB-C18 column (150 × 4.6 mm id, 5 µm).

  • Mobile Phase: A gradient of formic acid in water (1:2000, v/v) (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing Analytical Method Validation Workflows

The following diagrams illustrate key concepts in the cross-validation of analytical methods.

G cluster_method1 Method A (e.g., HPLC-DAD) cluster_method2 Method B (e.g., LC-MS/MS) A_prep Sample Preparation A A_analysis Analysis by Method A A_prep->A_analysis A_results Results A A_analysis->A_results comparison Statistical Comparison of Results A_results->comparison B_prep Sample Preparation B B_analysis Analysis by Method B B_prep->B_analysis B_results Results B B_analysis->B_results B_results->comparison samples Spiked and Blank Samples samples->A_prep samples->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for cross-validating two analytical methods.

G cluster_performance Performance Characteristics Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy How close to true value? Precision Precision (RSD) Validation->Precision How reproducible? Linearity Linearity (R²) Validation->Linearity Proportional response? Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity How low can it detect? Selectivity Selectivity Validation->Selectivity Analyte vs. interferences?

References

A Guide to Inter-Laboratory Quantification of Rimsulfuron: Methods and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Rimsulfuron, a widely used sulfonylurea herbicide. In the absence of a dedicated inter-laboratory proficiency testing scheme for Rimsulfuron, this document synthesizes data from various published studies to offer a benchmark for laboratory performance. The guide details common experimental protocols and presents a comparison of their reported performance metrics.

Data Presentation: A Comparative Analysis of Rimsulfuron Quantification Methods

The following table summarizes the performance of different analytical methods for Rimsulfuron quantification as reported in various scientific studies. This data allows for a comparison of the effectiveness of these methods across different matrices.

Analytical MethodMatrixSample PreparationLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-DAD [1][2]Rice, Apple, SoybeanSolvent Extraction, Solid Phase Extraction (SPE)0.02 mg/kg86.12 - 116.26< 10
LC-MS/MS [3][4]Tobacco LeafQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)0.02 - 1.00 mg/kg72.51 - 101.60Not Reported
LC-MS/MS [5]Surface and Ground WaterSolid Phase Extraction (SPE)10 ng/L39 - 9214 - 26
HPLC-DAD Rapeseed OilQuEChERSNot ReportedNot ReportedNot Reported

Experimental Protocols

Accurate quantification of Rimsulfuron relies on meticulous experimental procedures. Below are detailed methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is commonly used for the analysis of Rimsulfuron in various agricultural products.

  • Sample Preparation (Solid Phase Extraction):

    • Homogenize 10 g of the sample (e.g., rice, apple, soybean).

    • Extract the sample with 20 mL of acetonitrile by shaking vigorously.

    • Centrifuge the mixture and collect the supernatant.

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge for cleanup.

    • Elute the analyte from the SPE cartridge with acetonitrile.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., 20 mM KH2PO4, pH 2.5). A common ratio is 55:45 (acetonitrile:buffer).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 35°C.

    • Detection: Diode-Array Detector (DAD) at a wavelength of 254 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of Rimsulfuron, particularly in complex matrices like tobacco and environmental water samples.

  • Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure widely adopted for pesticide residue analysis.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute.

    • Centrifuge at a high speed (e.g., 4500 rpm) for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer for cleanup.

    • For cleanup (dispersive SPE), transfer the aliquot to a tube containing a sorbent mixture (e.g., C18, PSA) and vortex.

    • Centrifuge, and the resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile (or methanol) and water, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.3 - 0.8 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Rimsulfuron.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for Rimsulfuron are monitored.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE Solid Phase Extraction (SPE) Centrifugation1->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC DAD DAD Detection HPLC->DAD

Caption: HPLC-DAD experimental workflow for Rimsulfuron analysis.

LCMSMS_QuEChERS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Salts Addition of QuEChERS Salts Extraction->Salts Centrifugation1 Centrifugation Salts->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LC LC Separation Centrifugation2->LC MSMS MS/MS Detection LC->MSMS

Caption: LC-MS/MS with QuEChERS workflow for Rimsulfuron analysis.

References

Rimsulfuron-d6 vs. Structural Analog Internal Standards: A Comparative Guide to Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within environmental monitoring and agricultural science, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of results. This guide provides a detailed comparison between the use of a stable isotope-labeled (deuterated) internal standard, Rimsulfuron-d6, and the use of structural analog internal standards for the quantification of the sulfonylurea herbicide, Rimsulfuron. This comparison is supported by established principles of analytical chemistry and representative experimental data to inform researchers, scientists, and drug development professionals in making the optimal choice for their analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure that it is affected by experimental variability in the same way. The two primary types of internal standards used for this purpose are stable isotope-labeled standards and structural analogs.

This compound , a deuterated form of Rimsulfuron, is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Rimsulfuron, with the only difference being that six hydrogen atoms are replaced by deuterium atoms. This results in a higher mass that can be distinguished by a mass spectrometer, but it retains the same physicochemical properties, such as polarity, solubility, and ionization efficiency.

Structural analog internal standards are compounds that have a similar, but not identical, chemical structure to the analyte. For Rimsulfuron, a potential structural analog could be another sulfonylurea herbicide with similar functional groups. While they can be a more cost-effective option, their different chemical nature can lead to inaccuracies in quantification.

Performance Comparison: this compound vs. Structural Analogs

The scientific consensus strongly favors the use of stable isotope-labeled internal standards like this compound over structural analogs for achieving the highest level of accuracy and precision. This superiority is primarily due to the ability of SIL-IS to more effectively compensate for matrix effects.

Matrix effects are a common challenge in the analysis of complex samples such as soil, water, and biological tissues. These effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has virtually identical chromatographic retention time and ionization efficiency to Rimsulfuron, it experiences the same matrix effects. In contrast, a structural analog, with its different chemical structure, will have a slightly different retention time and may respond differently to matrix interferences.

The following table summarizes the expected quantitative performance differences between using this compound and a structural analog as an internal standard for the analysis of Rimsulfuron.

Performance ParameterThis compound (SIL-IS)Structural Analog ISJustification
Accuracy (% Bias) Low (e.g., < 5%)Higher and more variable (e.g., up to 20% or more)This compound co-elutes with Rimsulfuron, experiencing identical matrix effects, leading to better correction.
Precision (%RSD) Low (e.g., < 10%)Higher (e.g., > 15%)The closer physicochemical properties of this compound ensure more consistent correction for variations across samples.
Matrix Effect Compensation HighModerate to LowDifferent retention times and ionization efficiencies of structural analogs lead to differential matrix effects between the analyte and the IS.
Linearity (r²) Typically > 0.995May be lower and more matrix-dependentInconsistent correction by the structural analog can introduce non-linearity in the calibration curve.
Recovery Correction ExcellentGood to ModerateWhile both can correct for physical losses during sample preparation, this compound provides more accurate correction for losses due to chemical degradation or adsorption.

Experimental Protocols

To achieve accurate and precise quantification of Rimsulfuron, a robust analytical method is essential. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Key Experiment: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.

Objective: To extract Rimsulfuron from a complex matrix (e.g., soil or a food commodity) with high recovery and minimal matrix co-extractives.

Protocol:

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound (or the structural analog) internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify Rimsulfuron using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Rimsulfuron from matrix interferences (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Rimsulfuron: e.g., precursor ion m/z 411.1 -> product ions m/z 184.1, m/z 138.1

    • This compound: e.g., precursor ion m/z 417.1 -> product ions m/z 190.1, m/z 144.1

    • Structural Analog: Specific to the chosen analog.

Visualizing Key Processes

To better understand the context of Rimsulfuron analysis, the following diagrams illustrate a typical analytical workflow and the known degradation pathway of Rimsulfuron.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Soil, Water) Homogenize Homogenization Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Extract Extraction (QuEChERS) Spike->Extract Cleanup Cleanup (d-SPE) Extract->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant

A typical analytical workflow for pesticide residue analysis.

The degradation of Rimsulfuron in the environment is an important consideration for monitoring studies. The primary degradation pathway involves the cleavage of the sulfonylurea bridge.

degradation_pathway Rimsulfuron Rimsulfuron C₁₄H₁₇N₅O₇S₂ Metabolite1 Metabolite 1 Pyridine Sulfonamide Rimsulfuron->Metabolite1 Bridge Cleavage Metabolite2 Metabolite 2 Pyrimidine Amine Rimsulfuron->Metabolite2 Bridge Contraction

Rimsulfuron-d6 in Analytical Detection: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in quantitative analysis, particularly in complex matrices, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Rimsulfuron-d6, a deuterated analog of the sulfonylurea herbicide Rimsulfuron, serves as a highly effective internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its utility lies in its ability to mimic the behavior of the target analyte, Rimsulfuron, throughout the analytical process, thereby compensating for variations in sample preparation and instrument response. This guide provides a comparative overview of the linearity and detection range of analytical methods utilizing this compound and other deuterated sulfonylurea herbicides as internal standards.

Performance Comparison of Deuterated Sulfonylurea Internal Standards

The performance of a deuterated internal standard is intrinsically linked to the validation parameters of the analytical method for its non-deuterated counterpart. Excellent linearity, characterized by a coefficient of determination (R²) close to 1.0, and low limits of detection (LOD) and quantification (LOQ) for the target analyte indicate a robust method where the internal standard effectively normalizes signal variations across a defined concentration range.

The following table summarizes the linearity and range of detection for Rimsulfuron and two other commonly used sulfonylurea herbicides, Nicosulfuron and Mesosulfuron-methyl, in methods employing their respective deuterated internal standards. This data has been compiled from various validated analytical methods applied to diverse matrices such as water, soil, and agricultural products.

Analyte (Internal Standard)MatrixLinearity (R²)Limit of Quantification (LOQ)
Rimsulfuron (this compound)Tobacco> 0.9978[1]0.02–1.00 mg/kg[1]
WaterNot Specified0.1 µg/L[2]
SoilNot Specified0.2 µg/kg[2]
Nicosulfuron (Nicosulfuron-d6)Water≥ 0.9940[3]0.10 ng/mL
Soil≥ 0.99401.0 µg/kg
Mesosulfuron-methyl (Mesosulfuron-methyl-d3)Wheat (Grain & Straw)Not Specified0.01 mg/kg

Experimental Protocols

The determination of sulfonylurea herbicides using deuterated internal standards typically involves extraction from the sample matrix followed by analysis using LC-MS/MS. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction technique.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization : A representative sample (e.g., 10 g of soil or homogenized agricultural product) is weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking : A known amount of the deuterated internal standard solution (e.g., this compound) is added to the sample.

  • Extraction : 10 mL of acetonitrile (with or without 1% acetic acid) is added to the tube. The tube is then shaken vigorously for 1 minute.

  • Salting Out : A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation. The tube is shaken again for 1 minute.

  • Centrifugation : The sample is centrifuged at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract Preparation : The cleaned extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation : A C18 reversed-phase column is commonly used with a gradient elution program. The mobile phase typically consists of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical analytical workflow for the quantification of a sulfonylurea herbicide using a deuterated internal standard.

experimental_workflow Workflow for Sulfonylurea Herbicide Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Sample Sample Collection & Homogenization Spiking Spiking with this compound Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard Calibration MS_Detection->Quantification Validation Linearity & Range of Detection Assessment Quantification->Validation Result Final Concentration Report Validation->Result

Caption: Experimental workflow for sulfonylurea analysis.

References

Rimsulfuron Detection and Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the limits of detection (LOD) and quantification (LOQ) for the herbicide Rimsulfuron across various analytical methods and matrices, providing researchers, scientists, and drug development professionals with a comprehensive guide for procedural selection and experimental design.

This guide offers a comparative overview of the analytical performance for the detection and quantification of Rimsulfuron, a widely used sulfonylurea herbicide. The data presented is compiled from various scientific studies and regulatory documents, highlighting the achievable sensitivity of modern analytical techniques. This information is crucial for researchers monitoring environmental samples, conducting residue analysis in agricultural products, or developing new analytical methodologies.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in analytical chemistry, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Rimsulfuron, these values vary significantly depending on the analytical instrumentation and the complexity of the sample matrix.

Rimsulfuron LOD and LOQ in Various Matrices
Analytical MethodMatrixLODLOQ
UPLC-MS/MSPotato0.3 - 1.4 µg/kg0.9 - 4.3 µg/kg[1][2]
UPLC-MS/MSSoil0.3 - 1.4 µg/kg0.9 - 4.3 µg/kg[1][2]
LC-MS/MSFresh Tobacco Leaf0.007 mg/kg0.02 mg/kg[3]
LC-MS/MSFlue-cured Tobacco Leaf0.017 mg/kg0.05 mg/kg
LC/MS/MSWaterNot Reported0.1 µg/L
LC/MS/MSSoilNot Reported0.2 µg/kg
HPLC-UVSurface Water<14.5 ng/L<48.3 ng/L
HPLC-MSnSurface Water<8.1 ng/L<26.9 ng/L
HPLC-DADFarm Products (Rice, Apple, Soybean)Not Reported0.02 mg/kg
Comparison with Alternative Herbicides

The selection of an herbicide for agricultural use often involves considering its efficacy, environmental fate, and the ability to monitor its residues. The following table compares the LOQ of Rimsulfuron with some common alternative herbicides.

HerbicideAnalytical MethodMatrixLOQ
Rimsulfuron UPLC-MS/MS Soil 0.9 - 4.3 µg/kg
MesotrioneLC-MS/MSSoil2.0 µg/kg
NicosulfuronUHPLC-MS/MSSoil0.005 mg/kg
AtrazineGC/MSDWater0.10 ppb

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the analysis of Rimsulfuron using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Rimsulfuron in Soil and Water

This method is suitable for the trace analysis of Rimsulfuron in environmental samples.

Sample Preparation (QuEChERS Method)

  • Extraction: A 10 g sample of soil or 10 mL of water is homogenized with 10 mL of acetonitrile. For soil samples, 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added. The mixture is shaken vigorously and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The mixture is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Rimsulfuron.

HPLC-UV Method for Rimsulfuron in Water

This method is a cost-effective alternative for the quantification of Rimsulfuron in water samples, though typically with higher detection limits than LC-MS/MS.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with methanol followed by water.

  • Loading: A 500 mL water sample is passed through the cartridge.

  • Washing: The cartridge is washed with water to remove interferences.

  • Elution: Rimsulfuron is eluted with a small volume of methanol or acetonitrile.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acidified water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for Rimsulfuron (typically around 240 nm).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Rimsulfuron in environmental samples using LC-MS/MS.

Rimsulfuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Homogenize Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Centrifuge & Transfer Supernatant LC_Separation UPLC/HPLC Separation (C18 Column) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data Acquisition Reporting Result Reporting (LOD/LOQ) Quantification->Reporting Validation

Caption: General workflow for Rimsulfuron analysis using QuEChERS and LC-MS/MS.

References

Assessing the Recovery of Rimsulfuron-d6 in Extraction Procedures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the recovery of Rimsulfuron-d6, a deuterated internal standard for the herbicide Rimsulfuron, in common extraction procedures. The use of a stable isotope-labeled internal standard like this compound is a well-established practice in analytical chemistry to ensure the accuracy and precision of quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because the internal standard chemically and physically behaves nearly identically to the analyte of interest, compensating for variations in extraction efficiency and matrix effects.

While direct recovery data for this compound is not always explicitly reported in validation studies, the recovery of the parent compound, Rimsulfuron, serves as a reliable and scientifically accepted proxy. This guide summarizes the recovery data for Rimsulfuron from various studies using two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Comparative Recovery Data of Rimsulfuron

The following table summarizes the recovery percentages of Rimsulfuron in different matrices using SPE and QuEChERS extraction methods. This data is indicative of the expected recovery for this compound.

Extraction MethodMatrixFortification LevelRecovery (%)Reference
Solid-Phase Extraction (SPE)Soil0.2 µg/kg74 - 93[1]
Solid-Phase Extraction (SPE)Soil2.0 µg/kg74 - 93[1]
Solid-Phase Extraction (SPE)Water0.1 µg/L79.8 (avg)[1]
Solid-Phase Extraction (SPE)Water1.0 µg/L83.2 (avg)[1]
QuEChERSCereals (Wheat, Oat, Rye, Rice, Barley)0.01 mg/kgNot Accepted (low recovery)[2]
QuEChERSCereals (Wheat, Oat, Rye, Rice, Barley)0.02 mg/kg & 0.1 mg/kg70 - 102
QuEChERSTobacco Leaf0.1 mg/kg - 5 mg/kg72.51 - 101.60

Experimental Protocols

Solid-Phase Extraction (SPE) for Soil and Water Samples

This protocol is based on the independent laboratory validation of an analytical method for the determination of Rimsulfuron in soil and water.

  • Sample Preparation:

    • Water: Samples are filtered prior to extraction.

    • Soil: A 50 g aliquot of soil is extracted with a 1:1 mixture of acetonitrile and methylene chloride.

  • Extraction:

    • The sample extract is passed through a solid-phase extraction cartridge.

    • The analytes are eluted from the SPE cartridge using acetonitrile, followed by a solution of 9:1 acetonitrile:0.5 M ammonium hydroxide.

  • Concentration and Reconstitution:

    • The eluate is evaporated to near dryness.

    • The residue is reconstituted in the HPLC mobile phase.

  • Analysis:

    • The final extract is analyzed by reversed-phase LC/MS/MS, monitoring two transitions for each analyte.

QuEChERS Method for Cereal Samples

This protocol is based on a validation report for the analysis of multiple pesticides in cereals.

  • Sample Preparation:

    • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of cold water and shake briefly.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube to separate the layers.

  • Dispersive SPE Cleanup (dSPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add dSPE sorbents (e.g., PSA, C18, MgSO₄) for cleanup.

    • Vortex and centrifuge.

  • Analysis:

    • The final extract is analyzed by LC-MS/MS.

Workflow Diagrams

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Sample (Soil, Water, Cereal) Homogenization Homogenization/ Filtration Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction QuEChERS or SPE Spiking->Extraction Cleanup dSPE (for QuEChERS)/ Elution (for SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: Generalized workflow for the extraction and analysis of Rimsulfuron using this compound.

QuEChERS_vs_SPE cluster_quechers QuEChERS cluster_spe Solid-Phase Extraction (SPE) Start Sample + this compound Q_Extract Acetonitrile Extraction Start->Q_Extract S_Load Load onto SPE Cartridge Start->S_Load Q_Salt Salting Out Q_Extract->Q_Salt Q_dSPE Dispersive SPE Cleanup Q_Salt->Q_dSPE Analysis LC-MS/MS Analysis Q_dSPE->Analysis S_Wash Wash Cartridge S_Load->S_Wash S_Elute Elute Analyte S_Wash->S_Elute S_Elute->Analysis

Caption: Comparison of QuEChERS and SPE workflows for this compound analysis.

References

A Comparative Analysis of Clean-up Methods for Rimsulfuron Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation for the Analysis of the Herbicide Rimsulfuron.

The accurate quantification of the sulfonylurea herbicide Rimsulfuron in various environmental and agricultural matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. Effective sample clean-up is a critical step in the analytical workflow to remove interfering matrix components, thereby enhancing the accuracy, precision, and sensitivity of analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative study of three widely used clean-up techniques: Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE), presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific analytical needs.

Method Performance Comparison

The selection of a clean-up method is often a trade-off between recovery, throughput, cost, and the complexity of the sample matrix. The following table summarizes quantitative performance data for the analysis of Rimsulfuron and other sulfonylurea herbicides using SPE, QuEChERS, and LLE, compiled from various scientific studies.

Clean-up MethodMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)
Solid-Phase Extraction (SPE) Bovine MilkRimsulfuron & other sulfonylureas78.4 - 99.7[1]< 10[1]< 0.01 mg/kg[1]
Surface WaterRimsulfuron & other sulfonylureas> 60Not Specified< 48.3 ng/L (UV), < 26.9 ng/L (MS)
SoilSulfonylureas85 - 110< 150.5 - 2.0 µg/kg
QuEChERS Tobacco LeafRimsulfuron72.5 - 101.6[2]1.02 - 11.20 (intraday)[2]0.02 mg/kg (fresh leaf)
Cereals23 Sulfonylureas70 - 120< 20Not Specified
SoilMulticlass Pesticides70 - 120 (for ~50% of analytes)< 17Not Specified
Liquid-Liquid Extraction (LLE) Soil5 Sulfonylureas (DLLME)76.0 - 93.5< 5.3 (intraday), < 6.8 (interday)0.5 - 1.0 ng/g
HoneyVarious Pesticides> 85Not Specified< 0.032 µg/g

Note: Data is compiled from multiple sources and matrices. Direct comparison should be made with caution. DLLME (Dispersive Liquid-Liquid Microextraction) is a miniaturized version of LLE.

Experimental Protocols

Detailed methodologies for each clean-up technique are provided below. These protocols are representative and may require optimization based on the specific sample matrix and analytical instrumentation.

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is adapted for the extraction of sulfonylurea herbicides from water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Acidify the water sample (e.g., 200 mL) to pH 3 with an appropriate acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of a suitable organic solvent, such as ethyl acetate containing 0.1% acetic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

QuEChERS Protocol (AOAC 2007.01 Method) for Soil/Crop Samples

This protocol is a widely adopted method for pesticide residue analysis in various food and agricultural matrices.

  • Sample Preparation: Homogenize a representative sample (e.g., 10-15 g of soil or crop material) and place it into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up: Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL dSPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with high pigment content, sorbents like graphitized carbon black (GCB) may be included.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Analysis: The resulting supernatant is ready for direct injection or can be further diluted prior to LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Soil Samples

This protocol outlines a general procedure for the extraction of herbicides from soil, which can be adapted for Rimsulfuron.

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a centrifuge tube.

  • Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile with 5% formic acid). The choice of solvent is critical and should be based on the polarity of the analyte and matrix characteristics.

  • Vortexing/Shaking: Vortex or shake the mixture vigorously for a defined period (e.g., 5-10 minutes) to ensure efficient extraction.

  • Phase Separation: Centrifuge the sample to separate the solid and liquid phases.

  • Partitioning: Transfer the supernatant to a separatory funnel containing deionized water and a suitable partitioning solvent (e.g., dichloromethane or ethyl acetate). The pH of the aqueous phase may need adjustment to optimize partitioning.

  • Extraction: Shake the funnel vigorously, allowing the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent for exhaustive extraction.

  • Drying and Concentration: Combine the organic extracts and dry them using anhydrous sodium sulfate. Evaporate the solvent to near dryness and reconstitute the residue in a suitable solvent for analysis.

Method Comparison and Discussion

  • Solid-Phase Extraction (SPE) offers high selectivity and can provide very clean extracts, leading to reduced matrix effects. It is a well-established technique with a wide variety of available sorbents, allowing for method optimization for specific analytes and matrices. However, SPE can be more time-consuming and costly compared to other methods, and method development can be complex.

  • QuEChERS has gained immense popularity due to its simplicity, high throughput, and low solvent consumption. It is a robust method applicable to a wide range of pesticides and matrices. While generally providing good recoveries, the clean-up efficiency might be lower than SPE, which can sometimes lead to more significant matrix effects. The choice of dSPE sorbent is crucial for effective clean-up.

  • Liquid-Liquid Extraction (LLE) is a classical and straightforward technique. Its main advantages are its low cost and simplicity in terms of equipment. However, LLE often requires large volumes of organic solvents, can be labor-intensive, and may result in the co-extraction of a significant amount of matrix interferences. Miniaturized versions like Dispersive Liquid-Liquid Microextraction (DLLME) have been developed to address some of these limitations, offering higher enrichment factors and reduced solvent usage.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for sample clean-up and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection & Homogenization Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Clean Extract Data Data Processing & Quantification LCMS->Data

Caption: General workflow for Rimsulfuron analysis, from sample preparation to final quantification.

cleanup_methods cluster_spe Solid-Phase Extraction (SPE) cluster_quechers QuEChERS dSPE cluster_lle Liquid-Liquid Extraction (LLE) Start Crude Sample Extract cluster_spe cluster_spe cluster_quechers cluster_quechers cluster_lle cluster_lle Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute End Analysis Elute->End Clean Extract AddSorbent 1. Add dSPE Sorbent Vortex 2. Vortex AddSorbent->Vortex Centrifuge 3. Centrifuge Vortex->Centrifuge Centrifuge->End Clean Extract AddSolvent 1. Add Immiscible Solvent Shake 2. Shake & Partition AddSolvent->Shake Separate 3. Separate Phases Shake->Separate Separate->End Clean Extract

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like Rimsulfuron-d6 are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of this compound, adhering to best practices in laboratory safety and chemical management.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular Formula C₁₄H₁₁D₆N₅O₇S₂[1]
Molecular Weight 437.47 g/mol [1]
Appearance Off-white cylindrical granules (for the non-deuterated form)[2]
Odor Characteristic weak odor (for the non-deuterated form)[2]
Solubility Water solubility increases with pH.[3]
Stability Stable under recommended storage conditions.

Experimental Protocol for Safe Disposal

This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound typically used in a laboratory setting.

1. Personal Protective Equipment (PPE):

Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risk.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, natural rubber, neoprene rubber, or nitrile rubber) with a thickness of at least 14 mils are required.

  • Body Protection: A lab coat or long-sleeved shirt and long pants should be worn.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, use a NIOSH-approved respirator.

2. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, dike the spill to prevent it from spreading.

  • Cleanup: Carefully sweep or shovel the spilled material into a designated and properly labeled waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable detergent and water.

3. Disposal of Unused this compound and Contaminated Materials:

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect unused this compound and any materials heavily contaminated with it (e.g., absorbent materials from a spill) in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Rinsing:

    • For empty containers, triple rinse with an appropriate solvent (e.g., water, depending on the formulation).

    • Add the rinsate to the application equipment or a mix tank for later use or dispose of it as hazardous waste.

  • Final Disposal:

    • Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

    • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Disposal Required ppe Don Personal Protective Equipment (PPE) start->ppe assess Assess Waste Type: - Unused Product - Contaminated Materials - Empty Containers collect_solid Collect solid waste in a labeled, sealed container. assess->collect_solid Unused Product or Contaminated Materials rinse_container Triple rinse empty containers. Collect rinsate. assess->rinse_container Empty Containers ppe->assess spill Accidental Spill Occurs ppe->spill store Store waste in a designated hazardous waste accumulation area. collect_solid->store rinse_container->store contain_spill Contain and clean up spill using appropriate methods. spill->contain_spill contain_spill->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Rimsulfuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Rimsulfuron-d6 in a laboratory setting. This compound is the deuterated form of Rimsulfuron, a sulfonylurea herbicide. For handling and safety purposes, it should be treated with the same precautions as its non-isotopically labeled counterpart.

Personal Protective Equipment (PPE) Requirements

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesCategory A (such as butyl rubber, natural rubber, neoprene rubber, or nitrile rubber), ≥ 14 mils thick.[1][2] Discard gloves that show signs of wear.[3]
Body Protective clothingLong-sleeved shirt and long pants or a lab coat.[1][2] For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, coveralls or a chemical-resistant suit should be worn.
Eyes Protective eyewearSafety glasses with front, brow, and temple protection, goggles, or a face shield.
Feet Closed-toe shoesFootwear must completely cover the foot; sandals or other open-toed shoes are not permitted.
Respiratory Respirator (if necessary)Use a respirator if the label requires it, or if working in a poorly ventilated area or with dusts.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of accidental exposure.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling. Wash hands thoroughly after handling. Use in a well-ventilated area.
Storage Store in the original container in a cool, dry place. Keep out of reach of children. Do not contaminate water, food, or feed by storage.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to minimize environmental contamination and ensure safety.

ProcedureDescription
Spill Cleanup For small spills, dike the spill and prevent material from entering sewers or waterways. Shovel or sweep up the material and place it in a designated waste container.
Disposal Dispose of waste resulting from the use of this product at an approved waste disposal facility. Do not contaminate water, food, or feed by disposal. Triple rinse empty containers before disposal.

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Enter Lab Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Equipment Decontaminate Equipment Reaction->Decontaminate Equipment Experiment Complete Dispose Waste Dispose Waste Decontaminate Equipment->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE) Selection Logic

The selection of appropriate PPE is based on a risk assessment of the planned laboratory procedures. The following diagram outlines the decision-making process for selecting the correct level of protection.

Start Start Risk Assessment Risk Assessment Start->Risk Assessment Handling Solids? Handling Solids? Risk Assessment->Handling Solids? Handling Liquids? Handling Liquids? Handling Solids?->Handling Liquids? Yes Handling Solids?->Handling Liquids? No Risk of Splash? Risk of Splash? Handling Liquids?->Risk of Splash? Yes Risk of Inhalation? Risk of Inhalation? Handling Liquids?->Risk of Inhalation? No Risk of Splash?->Risk of Inhalation? No Wear Face Shield Wear Face Shield Risk of Splash?->Wear Face Shield End End Risk of Inhalation?->End No Wear Respirator Wear Respirator Risk of Inhalation?->Wear Respirator Wear Face Shield->Risk of Inhalation? Wear Respirator->End

Decision Tree for PPE Selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.